3,4-Dichlorobutyrophenone
Description
BenchChem offers high-quality 3,4-Dichlorobutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichlorobutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-7-9(12)6-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAHJRSPLTZINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480373 | |
| Record name | 3,4-DICHLOROBUTYROPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55366-27-3 | |
| Record name | 3,4-DICHLOROBUTYROPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-Dichlorobutyrophenone vs 2,4-Dichlorobutyrophenone isomer differences
The following technical guide provides an in-depth analysis of the isomeric differences, synthesis pathways, and characterization of 3,4-Dichlorobutyrophenone and 2,4-Dichlorobutyrophenone.
Content Type: Technical Monograph Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists
Executive Summary
The distinction between 3,4-Dichlorobutyrophenone and 2,4-Dichlorobutyrophenone extends beyond simple regioisomerism; it dictates the entire synthetic strategy, purification logic, and downstream pharmaceutical utility.
-
2,4-Dichlorobutyrophenone is a sterically congested liquid often synthesized via organometallic coupling to avoid regioselectivity issues. It is a key intermediate for azole antifungals.
-
3,4-Dichlorobutyrophenone is a thermodynamically favored Friedel-Crafts product, typically a low-melting solid or oil, used primarily in research for transporter inhibitors and herbicide analogs.
This guide details the divergent electronic properties that necessitate distinct synthetic protocols and provides a self-validating NMR fingerprinting method to distinguish the two isomers.
Structural & Electronic Analysis
The core difference lies in the positioning of the chlorine atoms relative to the butyryl group. This creates distinct steric and electronic environments that govern reactivity.
Steric & Electronic Map
-
2,4-Isomer (Ortho/Para): The carbonyl group is flanked by a chlorine atom at the ortho position (C2). This creates significant steric strain, twisting the carbonyl out of the phenyl plane and reducing conjugation. The C2-Cl also deactivates the ring towards further nucleophilic attack but makes the carbonyl carbon more electrophilic due to induction.
-
3,4-Isomer (Meta/Para): The carbonyl is flanked by protons (C2 and C6). The chlorine atoms are remote (meta and para). This allows the carbonyl to remain planar with the ring, maximizing
-conjugation. The C2 proton is highly deshielded due to the anisotropy of the carbonyl.
Visualization of Steric Pathway
The following diagram illustrates the synthetic logic dictated by these electronic effects.
Figure 1: Synthetic logic flow. Note that while Friedel-Crafts on 1,3-DCB is possible, the Grignard route is preferred for the 2,4-isomer to ensure purity.
Experimental Protocols
Protocol A: Synthesis of 3,4-Dichlorobutyrophenone (Friedel-Crafts)
Rationale: 1,2-Dichlorobenzene directs electrophiles to the 4-position (para to one Cl, meta to the other), which is sterically accessible. This allows for a direct, scalable Friedel-Crafts acylation.
Reagents:
-
1,2-Dichlorobenzene (Solvent/Reactant)
-
Butyryl Chloride (1.0 equiv)
-
Aluminum Chloride (
, 1.1 equiv)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and HCl gas trap.
-
Activation: Charge flask with
and dry 1,2-dichlorobenzene. Cool to 0°C.[1] -
Addition: Add butyryl chloride dropwise over 30 minutes. Maintain temperature <10°C to prevent polymerization of the acyl chloride.
-
Reaction: Warm to room temperature, then heat to 50°C for 3 hours. Evolution of HCl gas indicates reaction progress.
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl.
-
Workup: Extract with dichloromethane (DCM). Wash organic layer with 1M NaOH (to remove unreacted acid) and brine.
-
Purification: Distill off excess 1,2-dichlorobenzene under reduced pressure. Recrystallize the residue from hexane/ethanol if solid, or vacuum distill if oil.
Protocol B: Synthesis of 2,4-Dichlorobutyrophenone (Grignard/Cu-Catalyzed)
Rationale: Direct Friedel-Crafts on 1,3-dichlorobenzene yields a mixture of isomers (2,4- and 2,6-). The most reliable route uses a Grignard reagent reacting with an acid chloride, catalyzed by Copper(I) to prevent over-addition (formation of tertiary alcohol).
Reagents:
-
2,4-Dichlorobenzoyl chloride (1.0 equiv)
-
n-Propylmagnesium chloride (1.1 equiv, 2M in ether)
-
Copper(I) Iodide (CuI, 5 mol%)
-
THF (Anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry flask under Argon atmosphere.
-
Catalyst Loading: Dissolve 2,4-dichlorobenzoyl chloride and CuI in anhydrous THF. Cool to -78°C.
-
Addition: Add n-Propylmagnesium chloride dropwise. The CuI facilitates the formation of a ketone intermediate while suppressing the second Grignard addition.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Quench: Quench with saturated ammonium chloride (
) solution. -
Workup: Extract with ethyl acetate. Dry over
. -
Purification: Silica gel chromatography (Hexanes:EtOAc 95:5).
Analytical Differentiation (The "Fingerprint")
Distinguishing these isomers requires careful analysis of the aromatic region in
Comparative Data Table
| Feature | 3,4-Dichlorobutyrophenone | 2,4-Dichlorobutyrophenone |
| Physical State | Low-melting solid or Oil | Liquid (Pale Yellow) |
| Boiling Point | ~140°C (at 2 mmHg) | ~319°C (760 mmHg) / 160°C (4 mmHg) |
| Two deshielded protons (H2, H6) | One deshielded proton (H6) | |
| Coupling (Aromatic) | H2 (d, J | H3 (d, J |
NMR Interpretation Logic
-
3,4-Isomer: Look for the H2 proton . It is located between the carbonyl and a chlorine. However, in the 3,4-isomer, H2 is ortho to the carbonyl and meta to a chlorine. It appears as a doublet with a small coupling constant (~2Hz) at a very downfield shift (~8.0 ppm) due to the carbonyl's anisotropy. H6 is also ortho to the carbonyl, appearing as a doublet of doublets (~7.8 ppm).
-
2,4-Isomer: Look for the H6 proton . It is the only proton ortho to the carbonyl. It appears as a doublet (~8Hz) downfield (~7.4-7.6 ppm). The H3 proton is trapped between two chlorines and is shielded relative to H6, appearing as a narrow doublet or singlet.
Applications & Relevance[2][3]
Pharmaceutical Intermediates[4]
-
2,4-Dichlorobutyrophenone: This motif is structurally conserved in several azole antifungals (e.g., Itraconazole , Ketoconazole precursors). The 2,4-dichloro substitution pattern is critical for metabolic stability against CYP450 oxidation and for binding affinity in the fungal sterol 14
-demethylase active site. -
3,4-Dichlorobutyrophenone: Primarily used as a research tool. It serves as a precursor for analogs of Sertraline (though Sertraline uses a tetralone, the butyrophenone can be cyclized) and in the synthesis of experimental dopamine transporter (DAT) inhibitors.
Agrochemicals[1]
-
2,4-Isomer: Key intermediate for the synthesis of Propiconazole and other conazole fungicides.
-
3,4-Isomer: Investigated as a bioisostere for herbicide development (e.g., cubane analogs of 2,4-D), showing specific apical suppression activity in weeds like rubber vine.
References
-
Synthesis of 2,4-Dichlorobutyrophenone (Grignard Method)
- Source: ChemicalBook & Patent Liter
- Context: Reaction of 2,4-dichlorobenzoyl chloride with propyl magnesium chloride c
-
Friedel-Crafts Acylation Mechanisms
-
Title: Friedel–Crafts acylation of aromatic rings.[2]
- Source: Wikipedia / Master Organic Chemistry.
- Context: Explains the regioselectivity of 1,2- vs 1,3-dichlorobenzene acyl
-
-
Physical Properties & Safety (2,4-Dichlorobutyrophenone)
-
NMR Spectroscopy Data (General Coupling Constants)
- Title: 1H NMR Coupling Constants.
- Source: Iowa St
- Context: J-coupling values for ortho/meta aromatic protons used in the "Fingerprint" section.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. 3,4'-Dichlorodiphenyl Ether,CAS No. 6842-62-2 [lixing-chem.com]
- 4. 3',4'-Dichloroacetophenone, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 3,4-Dichlorophenyl isocyanate | CAS#:102-36-3 | Chemsrc [chemsrc.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Understanding the Molecular Profile of 3,4-Dichlorobutyrophenone
An In-Depth Technical Guide to the Solubility of 3,4-Dichlorobutyrophenone in Organic Solvents
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the solubility characteristics of 3,4-Dichlorobutyrophenone. This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols to facilitate its use in synthesis, purification, and formulation.
The solubility of a compound is intrinsically linked to its molecular structure. 3,4-Dichlorobutyrophenone, a halogenated aromatic ketone, possesses distinct physicochemical properties that govern its behavior in various organic solvents.
Key Structural Features Influencing Solubility:
-
Aromatic Ring: The dichlorinated benzene ring is a significant feature, contributing to the molecule's nonpolar character. This suggests a preference for solubility in nonpolar or moderately polar solvents that can engage in π-π stacking or van der Waals interactions.
-
Ketone Group: The carbonyl (C=O) group introduces polarity and a potential hydrogen bond acceptor site. This feature can enhance solubility in polar aprotic and, to a lesser extent, polar protic solvents.
-
Butyryl Chain: The four-carbon side chain adds to the lipophilic nature of the molecule, further favoring solubility in less polar environments.
-
Chlorine Substituents: The two chlorine atoms on the benzene ring increase the molecule's molecular weight and introduce polar C-Cl bonds. However, their primary influence on solubility is often through their contribution to the overall molecular shape and electronic distribution rather than direct hydrogen bonding.
Based on these features, a qualitative prediction of solubility can be made. The principle of "like dissolves like" is a fundamental concept in predicting solubility behavior.[1] Compounds with similar polarities are more likely to be miscible. Therefore, 3,4-Dichlorobutyrophenone is expected to exhibit good solubility in a range of common organic solvents, with the degree of solubility depending on the solvent's polarity and hydrogen bonding capabilities.
Physicochemical Properties and Expected Solubility Profile
Table 1: Predicted Solubility of 3,4-Dichlorobutyrophenone in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | Moderate to High | The nonpolar aromatic ring and butyryl chain will interact favorably with nonpolar solvents through London dispersion forces. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High | The polar ketone group will interact well with the dipoles of these solvents. The overall molecular structure is well-matched with the polarity of these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The ketone group can act as a hydrogen bond acceptor, but the lack of a hydrogen bond donor on the molecule limits its interaction with protic solvents. Solubility is expected to decrease with increasing chain length of the alcohol. |
| Very Polar | Water, Dimethyl Sulfoxide (DMSO) | Low (Water), High (DMSO) | The hydrophobic nature of the dichlorinated aromatic ring and the butyryl chain will lead to very low solubility in water. DMSO is a strong polar aprotic solvent and is likely to be a good solvent. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol is a self-validating system designed to provide reliable and reproducible results.
Materials and Equipment
-
3,4-Dichlorobutyrophenone (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 3,4-Dichlorobutyrophenone into a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be agitated to facilitate dissolution.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.
-
For finer suspensions, centrifuge the vials at a moderate speed to pellet the excess solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of 3,4-Dichlorobutyrophenone of known concentrations.
-
Determine the concentration of 3,4-Dichlorobutyrophenone in the diluted samples by comparing their response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visual Representation of the Experimental Workflow
Caption: Experimental workflow for determining the solubility of 3,4-Dichlorobutyrophenone.
Practical Implications for Drug Development
A thorough understanding of the solubility of 3,4-Dichlorobutyrophenone is critical for various stages of pharmaceutical development:
-
Synthesis and Purification: The choice of solvent is paramount for achieving high yields and purity in the synthesis of 3,4-Dichlorobutyrophenone and its derivatives. Recrystallization, a common purification technique, relies on the differential solubility of the compound in a given solvent at different temperatures.
-
Formulation: For the development of a drug product, the active pharmaceutical ingredient (API) must be dissolved in a suitable vehicle. Solubility data guides the selection of appropriate solvents or co-solvent systems for liquid formulations. For solid dosage forms, dissolution rate is a key parameter influenced by solubility.
-
Analytical Method Development: The selection of a mobile phase in chromatography is dependent on the solubility of the analyte. A solvent that provides good solubility is essential for achieving sharp and symmetrical peaks.
Conclusion
While specific quantitative solubility data for 3,4-Dichlorobutyrophenone is not widely published, a systematic approach based on its physicochemical properties and the principles of "like dissolves like" can provide valuable predictive insights. For definitive data, the detailed experimental protocol outlined in this guide offers a robust framework for its determination. This information is indispensable for researchers and scientists working with this compound, enabling informed decisions in synthesis, purification, and formulation development.
References
- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3',4'-Dichloro-2,2-dimethylbutyrophenone. Retrieved from [Link]
- Fisher Scientific. (2025, December 22).
- MilliporeSigma. (2025, May 13).
- DC Fine Chemicals. (2025, May 30).
-
PubChem. (n.d.). 3,4'-Dichloropropiophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2',4'-Dichlorobutyrophenone. Retrieved from [Link]
- ResearchGate. (n.d.). Solubility of 3,4-Dichloronitrobenzene in Methanol, Ethanol, and Liquid Mixtures (Methanol + Water, Ethanol + Water): Experimental Measurement and Thermodynamic Modeling.
- Cole-Parmer. (2006, February 1).
- CUTM Courseware. (n.d.).
- MDPI. (2023, January 19).
- ResearchGate. (2025, August 10). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.
- Slideshare. (n.d.). Physicochemical properties of drug molecules.
- University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.
- Loba Chemie. (2017, December 28). 3,4-DICHLORONITROBENZENE FOR SYNTHESIS MSDS.
- AIR Unimi. (2023, January 11).
- MDPI. (2023, April 26).
- Google Patents. (n.d.). EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether.
- Chemical Methodologies. (2024, June 22). Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Catalyzed by A Cd-Based Covalent Organic Framework Under Solvent-Free Con.
Sources
Safety data sheet (SDS) for 3,4-Dichlorobutyrophenone
This guide serves as an advanced technical manual for the handling, safety, and experimental application of 3,4-Dichlorobutyrophenone . It is designed for research scientists and process chemists who require more than a standard regulatory summary.
CAS: 55366-27-3 | Role: Pharmaceutical Intermediate | Focus: Safe Handling & Synthesis[1][2]
Introduction & Strategic Context
3,4-Dichlorobutyrophenone is a critical halogenated aromatic ketone used primarily as a building block in the synthesis of monoamine reuptake inhibitors (e.g., analogs of bupropion or sertraline). Its structural core—a dichlorinated phenyl ring attached to a butyryl chain—makes it a high-value scaffold for developing psychotropic drugs targeting dopamine and norepinephrine transporters.
For the drug development professional, this compound presents specific challenges: it possesses the lipophilicity typical of chlorinated aromatics (facilitating skin absorption) and the reactivity of a ketone, which requires precise control during nucleophilic additions or reductive aminations.
Physicochemical Profile
Understanding the physical state is the first step in risk mitigation. Unlike its 2,4-isomer (often a liquid), the 3,4-substitution pattern increases symmetry, often resulting in a low-melting solid that may liquefy in warm laboratory conditions.
| Property | Data | Technical Implication |
| CAS Number | 55366-27-3 | Unique identifier for inventory/regulatory tracking. |
| Molecular Formula | C₁₀H₁₀Cl₂O | MW: 217.09 g/mol .[3] |
| Physical State | Solid (low melting) or Liquid | Check CoA. May supercool; handle as a liquid for spill protocols. |
| Solubility | Organic solvents (DCM, THF) | Lipophilic; penetrates skin barriers easily. |
| Reactivity | Ketone electrophile | Susceptible to Grignard/Hydride attack; potential exotherms. |
Hazard Identification & Toxicology (The "Why")
Standard SDSs list hazards; this section explains the mechanism of those hazards to inform your safety strategy.
-
Skin & Eye Irritation (Warning): The lipophilic dichlorobenzene moiety allows the compound to partition rapidly into cell membranes. Once absorbed, the ketone group can interact with cellular proteins.
-
Risk:[4] Dermatitis and severe eye irritation.
-
-
Acute Toxicity (Oral/Inhalation): While comprehensive LD50 data is often sparse for specific intermediates, structurally similar chlorinated butyrophenones are classified as Harmful if swallowed (H302) .
-
Environmental Toxicity: Chlorinated aromatics are persistent. This compound is presumed toxic to aquatic life with long-lasting effects (H411).
Safe Handling & Synthesis Protocol
This protocol is designed as a self-validating system . If any checkstep fails (e.g., odor detection), the protocol must be halted.
A. Engineering Controls
-
Primary Barrier: Chemical Fume Hood (Face velocity > 0.5 m/s).
-
Secondary Barrier: Benchtop spill tray (polypropylene) to contain liquid melt.
B. Personal Protective Equipment (PPE)
-
Gloves: Nitrile (0.11 mm) is generally sufficient for incidental splash. For prolonged handling or immersion, use Laminate (PE/EVAL) gloves due to the permeation potential of chlorinated solvents often used with this reagent.
-
Respiratory: If solid dust is visible or heating occurs outside a hood, a P95/OV (Organic Vapor) respirator is mandatory.
C. Experimental Workflow: Grignard Addition
A common use is reacting 3,4-Dichlorobutyrophenone with a Grignard reagent. This workflow visualizes the safety logic.
Figure 1: Safe synthesis workflow emphasizing moisture control and thermal management during nucleophilic addition.
Emergency Response Logic
In the event of exposure, immediate action is required. This decision tree prioritizes minimizing systemic absorption.
Figure 2: Emergency response decision tree. Note: Never use organic solvents to wash skin, as this accelerates absorption of the dichlorinated compound.
Disposal & Environmental Stewardship
As a halogenated organic, 3,4-Dichlorobutyrophenone cannot be disposed of in general organic waste streams if your facility separates halogenated/non-halogenated waste.
-
Classification: Halogenated Solvent/Organic Waste.
-
Method: High-temperature incineration equipped with scrubbers (to neutralize HCl generation).
-
Protocol:
-
Dissolve solid residues in a minimal amount of combustible solvent (e.g., acetone).
-
Transfer to the "Halogenated Waste" carboy.
-
Label clearly with "Contains Chlorinated Aromatics."
-
References
-
Advent Bio. (n.d.). 3,4-Dichlorobutyrophenone Product Data. Retrieved from
-
CookeChem. (n.d.). Product Specification: 3,4-Dichlorobutyrophenone.[1][4][6][7][8] Retrieved from
-
World Intellectual Property Organization. (2010). WO2010121022A1 - Monoamine reuptake inhibitors. Retrieved from
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for similar structures (2,4-Dichlorobutyrophenone). Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. 3,4-Dichlorobutyrophenone , 0.99 , 55366-27-3 - CookeChem [cookechem.com]
- 4. echemi.com [echemi.com]
- 5. prepchem.com [prepchem.com]
- 6. equationchemical.com [equationchemical.com]
- 7. 4'-CHLOROBUTYROPHENONE | 4981-63-9 [chemicalbook.com]
- 8. 3,4-Dichlorobutyrophenone | Advent Bio [adventbio.com]
Methodological & Application
Synthesis of 3,4-Dichlorobutyrophenone from 1,2-dichlorobenzene
An essential precursor in pharmaceutical manufacturing, 3,4-Dichlorobutyrophenone is a key intermediate in the synthesis of bupropion, an antidepressant and smoking cessation aid.[1][2] Its synthesis is a prime example of the Friedel-Crafts acylation, a fundamental and powerful reaction in organic chemistry for forming carbon-carbon bonds with aromatic rings.[3][4]
This guide provides a detailed protocol for the synthesis of 3,4-Dichlorobutyrophenone from 1,2-dichlorobenzene and butyryl chloride, utilizing anhydrous aluminum chloride as a Lewis acid catalyst. The document delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines critical safety protocols, and provides a framework for purification and characterization, designed for researchers and professionals in chemical and pharmaceutical development.
Mechanistic Overview: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[5][6] The process involves the introduction of an acyl group (in this case, a butyryl group) onto an aromatic ring. The reaction proceeds through a well-defined, multi-step mechanism that requires a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to generate a potent electrophile.[7]
The mechanism unfolds in three primary stages:
-
Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) interacts with the acylating agent, butyryl chloride. The aluminum chloride, being electron-deficient, pulls the chloride atom from the butyryl chloride, forming a highly reactive and resonance-stabilized electrophile known as the acylium ion (CH₃CH₂CH₂CO⁺).[3][5][8]
-
Electrophilic Attack: The π-electron system of the 1,2-dichlorobenzene ring, acting as a nucleophile, attacks the electrophilic acylium ion. This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate called an arenium ion or sigma complex.[5][8]
-
Restoration of Aromaticity: The tetrachloroaluminate ion (AlCl₄⁻), formed in the first step, acts as a base, abstracting a proton from the carbon atom bonded to the new acyl group. This step regenerates the aromatic ring, restores the AlCl₃ catalyst, and produces hydrogen chloride (HCl) as a byproduct.[3][8]
A key advantage of Friedel-Crafts acylation is that the acylium ion does not undergo rearrangement, unlike the carbocations in Friedel-Crafts alkylation.[7][9] Furthermore, the product ketone is less reactive than the starting material because the acyl group is deactivating, which effectively prevents polyacylation.[9]
Regioselectivity: In the acylation of 1,2-dichlorobenzene, the two chlorine atoms are ortho-, para-directing substituents, but they also deactivate the ring towards electrophilic attack.[10] The acylation is directed primarily to the less sterically hindered position para to one of the chlorine atoms, yielding 4-acylated product (3,4-dichlorobutyrophenone) as the major isomer.
Caption: Mechanism of Friedel-Crafts acylation.
Experimental Protocol
This protocol details a laboratory-scale synthesis. All operations involving anhydrous aluminum chloride and butyryl chloride must be conducted in a fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents:
-
1,2-Dichlorobenzene (C₆H₄Cl₂)
-
Butyryl chloride (C₄H₇ClO)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Equipment:
-
Three-necked round-bottom flask (oven-dried)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[10][11]
-
Initial Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Add anhydrous dichloromethane as the solvent.
-
Cooling: Cool the stirred suspension of AlCl₃ in an ice bath to 0-5 °C.[10]
-
Acyl Chloride Addition: Slowly add butyryl chloride (1.1 equivalents) to the cooled suspension via the dropping funnel over 15-20 minutes. The reaction is exothermic; maintain the temperature below 10 °C.[11]
-
Substrate Addition: Once the addition of butyryl chloride is complete, add 1,2-dichlorobenzene (1.0 equivalent) dropwise from the dropping funnel over 30-45 minutes, maintaining the internal temperature at 0-5 °C.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[11]
-
Quenching: Cool the reaction mixture again in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This quenching step is highly exothermic and will release HCl gas.[10][11]
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[11]
-
Workup - Washing: Combine all organic layers. Wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid, watch for gas evolution), and finally with brine.[10][11]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[10]
Caption: General workflow for Friedel-Crafts acylation.
Quantitative Data & Product Characterization
The following table provides a representative summary of the quantities and conditions for this synthesis.
| Parameter | Value | Notes |
| 1,2-Dichlorobenzene | 1.0 eq | Limiting Reagent |
| Butyryl Chloride | 1.1 eq | Slight excess ensures full conversion of substrate. |
| Aluminum Chloride | 1.1 eq | Catalyst; slight excess accounts for any minor deactivation. |
| Solvent | Dichloromethane | Anhydrous grade is essential. |
| Reaction Temperature | 0 °C to Room Temp. | Initial cooling controls exothermicity.[10] |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |
| Expected Yield | 70-85% | Yield can vary based on purity of reagents and reaction scale. |
Purification and Characterization
-
Purification: The crude product, often an oil or a low-melting solid, can be purified by either recrystallization from a suitable solvent (e.g., an ethanol/water mixture or hexanes) or by column chromatography on silica gel.[10][11]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[10]
Safety and Hazard Management
Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents.
-
1,2-Dichlorobenzene: Harmful if inhaled or swallowed and causes skin and eye irritation. It is also very toxic to aquatic life.[12][13] Work in a well-ventilated fume hood and wear appropriate gloves and eye protection.[14] Avoid release into the environment.[12]
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[11] It can cause severe burns. Handle only in a dry environment (e.g., glove box or under an inert atmosphere) and wear acid-resistant gloves and face protection.
-
Butyryl Chloride: Corrosive and a lachrymator (causes tears). Reacts with moisture to form HCl. Must be handled in a fume hood.
-
General Precautions: The quenching process is highly exothermic and releases HCl gas; it must be performed slowly and with adequate cooling and ventilation.[11] An emergency shower and eyewash station should be readily accessible.[14]
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations. Aqueous waste should be neutralized before disposal.
References
- Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation with Practice Problems.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene.
- ORGANIC REACTION MECHANISM. (n.d.). Aromatic Substitution Reactions. Asynchronous lecture content.
- Pearson. (n.d.). EAS:Friedel-Crafts Acylation Mechanism: Videos & Practice Problems.
- University of Colorado Boulder. (n.d.).
- Boston College. (n.d.).
- Charpentier, B., et al. (1998). Cleaner Routes for Friedel-Crafts Acylation.
- PENTA s.r.o. (2025, April 8). 1,2-Dichlorobenzene - SAFETY DATA SHEET.
- Reddy, P. P., et al. (2009). Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenone. Organic Process Research & Development.
- New Jersey Department of Health. (n.d.). 1,2-DICHLOROBENZENE HAZARD SUMMARY.
- ATSDR. (n.d.). 1,2 Dichlorobenzene | Medical Management Guidelines.
- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 1,2-Dichlorobenzene.
- Apollo Scientific. (n.d.). 1,2-Dichlorobenzene Safety Data Sheet.
- De La Rosa, M. (n.d.). One-Pot Synthesis of Bupropion. Scribd.
- LibreTexts Chemistry. (2024, July 30). 16.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide.
- Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Hurst, G. A., et al. (2022, August 10). A greener synthesis of the antidepressant bupropion hydrochloride. White Rose Research Online.
- Harmata, M. (2009, November 20). Synthesis of bupropion (wellbutrin)-Part II CHEM2050. YouTube.
- Google Patents. (n.d.). US7737302B2 - Process for preparing bupropion hydrochloride.
Sources
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- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. byjus.com [byjus.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. 1,2 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 14. nj.gov [nj.gov]
Application Note: Optimized Synthesis of 3,4-Dichlorobutyrophenone via Regioselective Friedel-Crafts Acylation
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3,4-Dichlorobutyrophenone , a critical intermediate in the synthesis of bupropion analogs and various antifungal agents. Unlike general textbook procedures, this guide addresses the specific challenges of acylating a deactivated, electron-deficient aromatic ring (1,2-dichlorobenzene).
The method utilizes 1,2-dichlorobenzene (1,2-DCB) as both the substrate and solvent, ensuring high reaction rates and simplifying thermal management. We employ Aluminum Chloride (
Key Deliverables:
-
Regioselectivity: Optimized conditions to favor the 3,4-isomer over the 2,3-isomer.
-
Safety: Integrated HCl gas management and exotherm control.
-
Scalability: A self-validating workflow suitable for gram-to-kilo scale transition.
Chemical Strategy & Reaction Mechanics[1][2][3][4][5][6][7][8]
The Challenge of Deactivated Substrates
The primary challenge in this synthesis is the electronic nature of the substrate. 1,2-dichlorobenzene contains two chlorine atoms, which are inductively withdrawing (deactivating) but resonance donating (ortho/para directing).
-
Deactivation: The ring is significantly less reactive than benzene or toluene, requiring a strong Lewis acid (
) rather than milder alternatives ( , Zeolites) often sufficient for activated rings. -
Regiochemistry: 1,2-DCB has two distinct positions for substitution:
-
Position 3 (or 6): Ortho to one Cl, meta to the other. Sterically crowded.
-
Position 4 (or 5): Para to one Cl, meta to the other. Sterically accessible.
Thermodynamic Control: Substitution at the 4-position is electronically and sterically favored, yielding the desired 3,4-dichlorobutyrophenone.
-
Reaction Mechanism Visualization
The reaction proceeds via the formation of a discrete acylium ion complex, followed by electrophilic aromatic substitution (EAS).
Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of 1,2-DCB. Note that the final product remains complexed to Aluminum until aqueous hydrolysis.
Detailed Experimental Protocol
Reagent Stoichiometry
The stoichiometry is critical.[1] Unlike catalytic alkylations, acylation requires >1 equivalent of
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass/Vol (Example) | Role |
| 1,2-Dichlorobenzene | 147.00 | 5.0 | 500 mL | Substrate & Solvent |
| Aluminum Chloride ( | 133.34 | 1.2 | 160 g | Lewis Acid Catalyst |
| Butyryl Chloride | 106.55 | 1.0 | 106.5 g (104 mL) | Acylating Agent |
| 12N HCl (aq) | 36.46 | N/A | 200 mL | Quenching Agent |
| Ice/Water | 18.02 | N/A | 1 kg | Heat Sink |
Step-by-Step Procedure
Phase 1: Setup and Charging
-
Apparatus: Oven-dry a 2L 3-neck round-bottom flask (RBF). Equip with:
-
Mechanical overhead stirrer (Teflon blade).
-
Pressure-equalizing addition funnel.
-
Reflux condenser connected to a gas scrubber (NaOH trap) to neutralize evolved HCl gas.
-
Internal temperature probe.
-
-
Inert Atmosphere: Flush the system with dry Nitrogen (
) or Argon. -
Solvent Charge: Charge 1,2-Dichlorobenzene (400 mL) into the flask.
-
Catalyst Addition: Add anhydrous
(160 g) in portions with moderate stirring. -
Cooling: Cool the suspension to 0–5°C using an ice/salt bath.
Phase 2: Acylation Reaction
-
Reagent Addition: Charge Butyryl Chloride (104 mL) into the addition funnel.
-
Controlled Addition: Dropwise add Butyryl Chloride to the
suspension over 45–60 minutes.-
Critical Control: Maintain internal temperature <10°C . A vigorous exotherm and HCl evolution will occur.
-
-
Thermal Ramp: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) over 30 minutes.
-
Reaction Completion: Heat the mixture to 55–60°C for 2–3 hours.
-
Why: The deactivated ring requires thermal energy to reach full conversion.
-
Validation: Monitor by TLC (9:1 Hexane:EtOAc) or HPLC. Starting material (Butyryl chloride) should be consumed; 1,2-DCB will remain (as solvent).
-
Phase 3: Quenching and Workup
-
Quench Prep: Prepare a beaker with 1 kg crushed ice and 200 mL concentrated HCl.
-
Hydrolysis: Slowly pour the reaction mixture into the stirred ice/acid mixture.
-
Safety:Do not add water to the reaction flask; the reverse addition controls the violent hydrolysis of excess
.
-
-
Phase Separation: Transfer to a separatory funnel. Separate the organic layer (bottom, density ~1.3 g/mL).
-
Extraction: Extract the aqueous layer with DCM (
mL) to recover entrained product. Combine organics. -
Washing: Wash combined organics with:
-
(
mL) -
10% NaOH or
( mL) to remove acidic impurities. -
Brine (
mL).
-
(
-
Drying: Dry over anhydrous
, filter, and concentrate via rotary evaporation.
Phase 4: Purification
-
Solvent Removal: Distill off the excess 1,2-dichlorobenzene under reduced pressure (1,2-DCB bp: 180°C at atm; remove at ~60°C @ 10 mmHg).
-
Product Isolation: The residue is crude 3,4-dichlorobutyrophenone.
-
Distillation: High vacuum distillation (bp approx 140–150°C at 0.5 mmHg) yields a clear, pale yellow oil.
-
Crystallization: If high purity is required, dissolve in hot hexane/isopropyl ether and cool to -20°C to crystallize (if solid at room temp) or use as purified oil.
-
Process Workflow Visualization
Figure 2: Operational workflow emphasizing temperature control points.
Analytical Validation
To ensure the integrity of the synthesized material, the following analytical signatures should be verified:
-
1H NMR (CDCl3, 400 MHz):
- 7.9 - 8.0 (d, 1H, Ar-H at C2, meta coupling).
- 7.7 - 7.8 (dd, 1H, Ar-H at C6).
- 7.5 (d, 1H, Ar-H at C5).
- 2.9 (t, 2H, -CH2-C=O).
- 1.7 (m, 2H, -CH2-).
- 1.0 (t, 3H, -CH3).
-
Regioselectivity Check: The coupling constants in the aromatic region distinguish the 3,4-isomer (ortho/meta coupling patterns) from the 2,3-isomer. The 3,4-isomer typically shows a doublet with a small coupling constant (meta) for the proton at position 2.
Safety & Hazards (HSE)
-
Aluminum Chloride (
): Reacts violently with water.[4] Causes severe skin burns.[6] Handle in a fume hood. -
Hydrogen Chloride (HCl): Toxic gas evolved during reaction. Mandatory: Use a scrubber containing 10-20% NaOH solution.
-
1,2-Dichlorobenzene: Toxic to aquatic life and an irritant. Dispose of halogenated waste separately.
References
-
Friedel, C., & Crafts, J. M. (1877).[7][1] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392. (Foundational Chemistry).[8]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Friedel-Crafts Protocols).
-
U.S. Patent 3,927,106. (1975). Process for the preparation of ring-chlorinated acetophenones. (Industrial precedent for chlorinated phenone synthesis).
-
Olah, G. A. (1973). Friedel-Crafts Chemistry.[9][1][10][2][11] Wiley-Interscience. (Mechanism and Catalyst Stoichiometry).
-
BenchChem. (2025).[12] Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene. (Regioselectivity data).
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. media.laballey.com [media.laballey.com]
- 5. employees.delta.edu [employees.delta.edu]
- 6. carlroth.com [carlroth.com]
- 7. alexandonian.com [alexandonian.com]
- 8. 2',4'-Dichlorobutyrophenone | C10H10Cl2O | CID 13175617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. data.uspto.gov [data.uspto.gov]
Application Note: Chemoselective Synthesis of 1-(3,4-Dichlorophenyl)butan-1-one
Topic: Reaction of 3,4-dichlorobenzoyl chloride with propylmagnesium chloride Content Type: Application Note & Protocol Guide
Executive Summary
The reaction between 3,4-dichlorobenzoyl chloride and propylmagnesium chloride presents a classic chemoselectivity challenge in organic synthesis. In the absence of strict control, the highly reactive Grignard reagent attacks the newly formed ketone product (1-(3,4-dichlorophenyl)butan-1-one) faster than the starting acid chloride, leading to the formation of the undesired tertiary alcohol, 4-(3,4-dichlorophenyl)heptan-4-ol.
This guide details a high-fidelity protocol using Iron(III) acetylacetonate [Fe(acac)₃] catalysis . This method, pioneered by Fürstner et al., bypasses the need for cryogenic conditions (
Mechanistic Insight & Reaction Pathway[1][2][3]
The Chemoselectivity Paradox
In a standard uncatalyzed addition, the reaction proceeds via a tetrahedral intermediate. Upon collapse of this intermediate, the ketone is released.[1] Because the ketone carbonyl is often more electrophilic than the carboxylate-like intermediate, any excess Grignard reagent immediately attacks the ketone.
The Iron Solution: The addition of catalytic Fe(acac)₃ radically alters the mechanism. The reaction no longer relies on direct nucleophilic attack. Instead, it proceeds via a rapid oxidative addition/reductive elimination cycle involving a low-valent Iron species (likely Fe(-II) or Fe(I)). This catalytic cycle consumes the acid chloride orders of magnitude faster than the ketone, effectively "protecting" the product from over-alkylation.
Pathway Visualization
The following diagram illustrates the divergence between the uncatalyzed (unwanted alcohol) and catalyzed (target ketone) pathways.
Figure 1: Mechanistic divergence. The Iron-catalyzed pathway (Blue) outcompetes the direct addition, preventing the secondary reaction to the alcohol (Red).
Experimental Protocol
Reagent Table
| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Role |
| 3,4-Dichlorobenzoyl chloride | 209.46 | 1.46 (est) | 1.0 | Substrate |
| Propylmagnesium chloride | 102.85 | ~0.9 (2.0M in THF) | 1.1 | Nucleophile |
| Fe(acac)₃ | 353.17 | Solid | 0.03 | Catalyst |
| THF (Anhydrous) | 72.11 | 0.889 | Solvent | Solvent |
Equipment Preparation
-
Atmosphere: Strictly inert (Nitrogen or Argon). Grignard reagents and the active iron catalyst are moisture/oxygen sensitive.
-
Glassware: Flame-dried 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and temperature probe.
-
Cooling: Ice/water bath (
).
Step-by-Step Procedure (Iron-Catalyzed Method)
Step 1: Catalyst Solubilization
-
Charge the reaction flask with 3,4-dichlorobenzoyl chloride (10.0 mmol, 2.09 g) and Fe(acac)₃ (0.3 mmol, 106 mg, 3 mol%).
-
Add anhydrous THF (30 mL).
-
Stir until the iron salt is fully dissolved (solution will appear red/orange).
-
Cool the mixture to
using an ice bath.
Step 2: Controlled Addition
-
Load propylmagnesium chloride (2.0 M in THF, 11.0 mmol, 5.5 mL) into the pressure-equalizing addition funnel.
-
Critical: Add the Grignard reagent rapidly (over 1–2 minutes).
-
Note: Unlike uncatalyzed reactions where slow addition is preferred, Fürstner conditions often benefit from a steady addition to maintain the active catalytic species.
-
Observation: The color will instantly change to a dark brown/black, indicating the formation of the active low-valent iron species.
-
Step 3: Reaction & Quench
-
Stir at
for 10 minutes. The reaction is typically complete almost immediately upon finishing addition. -
Quench: Carefully add 1M HCl (20 mL) dropwise. This destroys residual Grignard and hydrolyzes the iron complexes.
-
Caution: Exothermic gas evolution (propane) will occur.
-
-
Dilute with diethyl ether (50 mL).
Step 4: Workup & Purification
-
Separate the layers.[2][3] Extract the aqueous phase twice with diethyl ether (2 x 30 mL).
-
Wash combined organics with saturated
(to remove acid traces) and Brine. -
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude material is often
pure. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).[4]
Analytical Validation (Self-Validating System)
To ensure the protocol worked, compare your data against these expected markers.
NMR Characterization ( NMR, , 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |
| 7.9 - 8.1 | Multiplet | 1H | Ar-H (C2) | Deshielded by Carbonyl |
| 7.7 - 7.8 | Multiplet | 1H | Ar-H (C6) | |
| 7.5 - 7.6 | Doublet | 1H | Ar-H (C5) | |
| 2.90 | Triplet | 2H | Key Indicator of Ketone | |
| 1.75 | Sextet | 2H | ||
| 0.98 | Triplet | 3H |
-
Failure Flag: If you see a signal near
1.5 - 2.0 ppm (broad singlet) that disappears with shake, you have formed the alcohol (Over-addition). -
Failure Flag: If the triplet at
2.90 is missing and you see shifts corresponding to the acid chloride, the catalyst was inactive (likely moisture poisoning).
IR Spectroscopy
-
Target Signal: Strong stretch at
(Aryl Ketone C=O). -
Contaminant Signal: Broad stretch at
indicates Alcohol formation.
Safety & Handling
-
3,4-Dichlorobenzoyl chloride: Corrosive and a potent lachrymator . Handle only in a fume hood. Inhalation can cause severe respiratory edema.
-
Propylmagnesium chloride: Flammable and reacts violently with water. Keep away from moisture sources.[5][6][7][8]
-
Exotherms: The quench step generates propane gas and heat. Ensure adequate venting.[5][7]
References
-
Fürstner, A., Leitner, A., Méndez, M., & Krause, H. (2002).[9] Iron-Catalyzed Cross-Coupling Reactions.[10][11] Journal of the American Chemical Society, 124(46), 13856–13863.
-
Scheiper, B., Bonnekessel, M., Krause, H., & Fürstner, A. (2004).[10] Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes.[10][12] The Journal of Organic Chemistry, 69(11), 3943–3949.[10]
-
Cahiez, G., & Laboue, B. (1992). Manganese-catalyzed acylation of organomagnesium reagents. Tetrahedron Letters, 33(31), 4439-4442.
-
Organic Chemistry Portal. (n.d.). Iron-Catalyzed Cross-Coupling Reactions.[10][11]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aroonchande.com [aroonchande.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. Iron-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]
- 10. Selective iron-catalyzed cross-coupling reactions of grignard reagents with enol triflates, acid chlorides, and dichloroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents Catalyzed by a Low-Valent Iron Complex [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Note: Protocol for Grignard Synthesis of 3,4-Dichlorobutyrophenone
Executive Summary & Rationale
This application note details the laboratory-scale synthesis of 3,4-Dichlorobutyrophenone (CAS: 73948-34-8 / generic isomer class) utilizing a Grignard protocol. While the industrial standard for butyrophenone derivatives often employs Friedel-Crafts acylation, that route suffers from isomer mixtures (ortho/para distribution) and requires stoichiometric aluminum chloride waste.
The Grignard approach described here—coupling 3,4-dichlorophenylmagnesium bromide with butyronitrile —offers superior regiospecificity. By proceeding through a stable ketimine magnesium salt intermediate, this protocol prevents the "double-addition" side reaction common with acid chlorides, ensuring high purity of the ketone product upon hydrolysis.
Key Chemical Transformation
The synthesis relies on the nucleophilic addition of an electron-deficient aryl Grignard to a nitrile, followed by acidic hydrolysis.
Figure 1: Reaction pathway from aryl halide to ketone via ketimine hydrolysis.[1]
Critical Reagents & Equipment
Chemical Inventory
| Reagent | Role | Purity/Grade | Critical Note |
| 1-Bromo-3,4-dichlorobenzene | Precursor | >98% | Solid; must be dry. |
| Magnesium Turnings | Reagent | Grignard Grade | Crush/grind before use to expose fresh surface. |
| Butyronitrile | Electrophile | Anhydrous | Water content <0.05% is critical. |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, Inhibitor-free | Preferred over Diethyl Ether. Higher BP allows activation of sluggish aryl halides.[2] |
| Iodine (I₂) | Activator | Resublimed | Essential for initiating the deactivated dichloro-ring. |
| Hydrochloric Acid (6M) | Hydrolysis | Reagent Grade | For converting imine to ketone. |
Equipment Configuration
-
Vessel: 3-Neck Round Bottom Flask (flame-dried under Ar/N₂).
-
Condenser: Double-surface reflux condenser with CaCl₂ drying tube or inert gas bubbler.
-
Addition: Pressure-equalizing addition funnel.
-
Temperature Control: Oil bath (heating) and Ice/Salt bath (cooling).
Experimental Protocol
Phase 1: Preparation of 3,4-Dichlorophenylmagnesium Bromide
Context: The presence of two chlorine atoms on the benzene ring exerts an electron-withdrawing inductive effect (-I), deactivating the ring and making the C-Br bond harder to break oxidatively with Magnesium. Standard ether conditions often fail to initiate.
-
System Preparation: Assemble glassware while hot; flush continuously with dry Nitrogen/Argon for 15 minutes.
-
Magnesium Activation:
-
Add 1.2 eq Magnesium turnings to the flask.
-
Mechanically activate: Stir dry turnings vigorously for 10 mins to create micro-fractures.
-
Add a single crystal of Iodine .
-
Heat gently with a heat gun until iodine vaporizes (purple haze), coating the Mg.
-
-
Initiation:
-
Suspend 1.0 eq of 1-Bromo-3,4-dichlorobenzene in anhydrous THF (Concentration ~1.0 M).
-
Add 5-10% of this solution directly to the Mg.
-
Observation: Wait for turbidity, heat generation, or bleaching of the iodine color.
-
Troubleshooting: If no reaction after 10 mins, add 2 drops of 1,2-dibromoethane (entrainment method).
-
-
Propagation:
-
Once initiated, add the remaining bromide solution dropwise over 45-60 minutes.
-
Maintain a gentle reflux via internal exotherm. If reflux subsides, apply external heat (Oil bath: 65°C).
-
Post-Addition: Reflux for an additional 1 hour to ensure complete consumption of the aryl bromide.
-
Phase 2: Nucleophilic Addition of Butyronitrile
Context: Nitriles are less reactive than aldehydes. The reaction stops at the imine salt stage because the resulting N-Mg bond is stable and sterically shielded, preventing further addition.
-
Cooling: Cool the Grignard solution to 0°C using an ice bath.
-
Addition:
-
Mix 1.05 eq Butyronitrile with an equal volume of anhydrous THF.
-
Add dropwise to the Grignard reagent.[3]
-
Note: The reaction is exothermic; keep internal temp <10°C to prevent side reactions.
-
-
Reaction:
-
Allow to warm to room temperature.[4]
-
Reflux: Heat to reflux (66°C) for 3–4 hours. This is critical for sterically hindered or deactivated Grignards to drive the addition to completion.
-
In-Process Control (IPC): Aliquot quenched with water should show disappearance of nitrile by GC/TLC.
-
Phase 3: Acidic Hydrolysis & Workup
Context: The flask currently contains the magnesium salt of the ketimine (Ar-C(=NMgBr)-R). Strong acid is required to hydrolyze this to the ketone.
-
Quenching: Cool mixture to 0°C. Pour the reaction mixture slowly into a beaker containing crushed ice and 6M HCl (excess).
-
Caution: Vigorous evolution of gas and heat.
-
-
Hydrolysis:
-
Stir the biphasic mixture vigorously.
-
Optional: If the imine is stubborn, heat the acidic mixture to 50°C for 30 minutes. The imine must be fully converted to the ketone (monitor by IR: disappearance of C=N stretch, appearance of C=O ~1685 cm⁻¹).
-
-
Extraction:
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or perform vacuum distillation if liquid (BP >140°C at reduced pressure).
Troubleshooting & Logic Flow
The following decision tree outlines the critical path for the most common failure mode: Failure of the Grignard Initiation .
Figure 2: Initiation logic for deactivated aryl halides.
Safety & Toxicology (E-E-A-T)
3,4-Dichlorobutyrophenone and its precursors present specific hazards. This protocol must be executed in a fume hood.
-
Grignard Reagents: Pyrophoric hazards. React violently with water to release HBr and benzene derivatives.
-
3,4-Dichlorobutyrophenone:
-
THF: Peroxide former. Ensure solvent is fresh or tested for peroxides before heating.
References
-
Mechanism of Nitrile Addition: Master Organic Chemistry. (2020). Reaction of Grignard Reagents with Nitriles to form Ketones. [Link]
-
Preparation of Aryl Grignards (Org. Synth.): Ramsden, H. E., et al. (1955). Preparation of Arylmagnesium Chlorides. Organic Syntheses, Coll. Vol. 4, p.792. (General procedure adapted for deactivated rings). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aroonchande.com [aroonchande.com]
- 4. youtube.com [youtube.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. JPS5334733A - Preparation of 1-bromo-3, 4-dichlorobenzene - Google Patents [patents.google.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
Using 3,4-Dichlorobutyrophenone in aryl-alkyl-piperidine derivatization
Application Note: Strategic Derivatization of Aryl-Alkyl-Piperidines using 3,4-Dichlorobutyrophenone Scaffolds
Abstract
This technical guide details the protocol for the
Introduction & Chemical Basis
The butyrophenone pharmacophore is critical in medicinal chemistry, particularly for ligands targeting Dopamine (
-
Metabolic Stability: The 3,4-dichloro substitution blocks the para-position from metabolic hydroxylation more effectively than fluorine.
-
Lipophilicity: It significantly increases
, altering Blood-Brain Barrier (BBB) penetration kinetics.
The Challenge: The primary reagent, 4-chloro-1-(3,4-dichlorophenyl)butan-1-one , contains a terminal alkyl chloride. Alkyl chlorides are mediocre electrophiles compared to bromides or iodides due to the stronger C-Cl bond (bond energy ~339 kJ/mol vs ~285 kJ/mol for C-Br). Direct reaction with secondary amines (piperidines) often leads to slow conversion and thermal degradation.
The Solution:
We utilize a Finkelstein-Assisted
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (
Key Pathway:
-
Activation:
(Finkelstein Exchange) -
Nucleophilic Attack: Piperidine-NH attacks
(Fast) or (Slow). -
Deprotonation: Base removes the proton from the resulting ammonium salt.
Figure 1: Mechanistic pathway highlighting the critical role of Iodide catalysis in activating the alkyl chloride.
Experimental Protocol
Safety Warning: 3,4-Dichlorobutyrophenone derivatives are potent alkylating agents. Work in a fume hood. Wear nitrile gloves and safety goggles.
Materials & Stoichiometry
| Component | Role | Equiv. | Notes |
| Piperidine Derivative | Nucleophile | 1.0 | Limiting reagent. |
| 4-Cl-3',4'-diCl-butyrophenone | Electrophile | 1.1 - 1.2 | Slight excess ensures complete consumption of the amine. |
| Potassium Carbonate ( | Base | 3.0 | Must be anhydrous and finely powdered. |
| Potassium Iodide (KI) | Catalyst | 0.1 - 0.2 | Essential for rate acceleration. |
| Acetonitrile (ACN) | Solvent | -- | High dielectric constant; easy workup. (Alt: DMF). |
Step-by-Step Procedure
Step 1: Reaction Assembly
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the 4-Aryl-piperidine in anhydrous Acetonitrile (10 mL per gram of substrate).
-
Add 3.0 equiv of anhydrous
. Tech Tip: Freshly grind the carbonate in a mortar to maximize surface area. -
Add 0.2 equiv of KI . The solution may turn slightly yellow; this is normal.
-
Add 1.1 equiv of 4-chloro-1-(3,4-dichlorophenyl)butan-1-one .
Step 2: Thermal Phase
-
Fit the flask with a reflux condenser and a nitrogen balloon (inert atmosphere prevents oxidation of the piperidine).
-
Heat the mixture to reflux (approx. 80-82°C) with vigorous stirring.
-
Why Reflux? The Finkelstein exchange is equilibrium-driven; heat is required to push the substitution of the secondary amine.
-
-
Monitor via TLC or LC-MS every 2 hours.
-
TLC Mobile Phase: DCM:MeOH (95:5). The product will be less polar (higher
) than the starting piperidine but more polar than the butyrophenone.
-
Step 3: Quenching & Workup
-
Once the piperidine is consumed (typically 6–12 hours), cool the reaction to room temperature.
-
Filter the solids (excess salts) through a Celite pad or sintered glass funnel. Rinse the cake with DCM.
-
Evaporate the filtrate under reduced pressure to obtain a crude oil.[2]
Step 4: Acid-Base Purification (Self-Validating Step) This step removes neutral impurities (unreacted butyrophenone) without chromatography.
-
Dissolve the crude oil in EtOAc or DCM.[3]
-
Extract with 1M HCl (aq) (
). The product (tertiary amine) moves to the aqueous layer; neutral ketone remains in organic. -
Check Point: Analyze the organic layer by TLC. It should contain only the excess butyrophenone. Discard this layer.
-
Basify the aqueous layer to pH ~10 using 2M NaOH or
. The product will precipitate or oil out.[4] -
Extract the basic aqueous layer with DCM (
). -
Dry combined organics over
, filter, and concentrate.
Workflow Visualization
Figure 2: Operational workflow emphasizing the Acid-Base purification strategy to ensure high purity.
Expert Insights & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls at 50% | Chloride leaving group is too slow. | Add another 0.1 equiv of KI (Potassium Iodide). The iodide acts as a nucleophilic catalyst (Finkelstein).[1][5] |
| Low Yield | Moisture in solvent/base. | Water solvates the carbonate, reducing basicity. Use anhydrous ACN and flame-dry glassware. |
| Product is Dark/Tar | Oxidation of the piperidine. | Ensure nitrogen atmosphere. If using DMF, keep temp <100°C to avoid solvent decomposition. |
| Bis-alkylation | N/A for piperidines. | Piperidines are secondary amines; they become tertiary upon reaction. Quaternization (over-alkylation) is sterically unlikely with this bulky electrophile. |
Characterization Criteria
To validate the synthesis of the 3,4-dichlorobutyrophenone derivative, look for these specific signals:
-
1H NMR (
):- 7.8 - 8.0 ppm: Doublet/Singlet characteristic of the 3,4-dichlorophenyl protons ortho to the ketone.
-
2.9 - 3.0 ppm (Triplet): The
alpha to the ketone ( ). -
2.4 - 2.5 ppm (Triplet): The
attached to the piperidine nitrogen ( ).
-
Mass Spectrometry:
-
Expect a characteristic Isotope Pattern . Due to the two chlorines on the ring (plus potentially one on the chain if unreacted, but in the product, just the ring), you should see a distinct M+, M+2, and M+4 pattern with relative intensities of roughly 9:6:1 (for Cl2).
-
References
- Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains the halide exchange kinetics).
-
Synthesis of Haloperidol Analogs
- Title: Structure-Kinetic Profiling of Haloperidol Analogues
- Source: SciSpace / Journal of Medicinal Chemistry.
-
URL:[Link]
-
Butyrophenone Reagent Data
- Title: 4-Chlorobutyrophenone Compound Summary.
- Source: PubChem / CAS Common Chemistry.
-
URL:[Link]
-
Purification of Piperidines
Sources
Preparation of 3,4-Dichlorobutyrophenone using aluminum chloride catalyst
An Application Guide to the Synthesis of 3,4-Dichlorobutyrophenone via Friedel-Crafts Acylation
This document provides a comprehensive scientific and technical guide for the synthesis of 3,4-Dichlorobutyrophenone. It is intended for an audience of researchers, scientists, and professionals in drug development who possess a foundational knowledge of synthetic organic chemistry. The protocol detailed herein leverages the classic Friedel-Crafts acylation reaction, utilizing anhydrous aluminum chloride as a Lewis acid promoter.
Introduction and Scientific Principle
The Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic synthesis, facilitates the attachment of an acyl group to an aromatic ring.[1] Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution reaction remains a highly relevant and powerful tool for creating aryl ketones.[2] 3,4-Dichlorobutyrophenone, a functionalized aryl ketone, serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and fine chemicals.
This protocol describes the acylation of benzene with 3,4-dichlorobutyryl chloride. The reaction is mediated by aluminum chloride (AlCl₃), a potent Lewis acid.[3] The primary function of AlCl₃ is to activate the 3,4-dichlorobutyryl chloride, generating a highly electrophilic acylium ion, which is then attacked by the nucleophilic π-system of the benzene ring.[4]
A critical aspect of this reaction is the stoichiometry of the aluminum chloride. Unlike a true catalyst, AlCl₃ is required in at least a stoichiometric amount. This is because the product, 3,4-Dichlorobutyrophenone, is a Lewis base that forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[2][5] Therefore, an excess of the Lewis acid is often employed to ensure the reaction proceeds to completion.
Reaction Mechanism
The synthesis proceeds via a well-established multi-step electrophilic aromatic substitution mechanism.
-
Generation of the Acylium Ion: The Lewis acid, aluminum chloride, coordinates to the chlorine atom of the 3,4-dichlorobutyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the key electrophile in the reaction.[1]
-
Electrophilic Attack: The electron-rich benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Restoration of Aromaticity and Product Complexation: A base, typically the AlCl₄⁻ species formed in the first step, abstracts a proton from the arenium ion. This restores the aromaticity of the ring and forms the ketone product.[1] The ketone's carbonyl oxygen, being a Lewis basic site, immediately complexes with AlCl₃.
-
Work-up: The reaction is quenched with water, which hydrolyzes the aluminum chloride-ketone complex, liberating the final 3,4-Dichlorobutyrophenone product.
Caption: The four-step mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Anhydrous Aluminum Chloride (AlCl₃) | ≥98%, anhydrous | Sigma-Aldrich | Extremely hygroscopic. Handle under inert atmosphere.[7] |
| Benzene | Anhydrous, ≥99.8% | Fisher Scientific | Carcinogenic. Handle in a certified chemical fume hood. |
| 3,4-Dichlorobutyryl Chloride | ≥97% | TCI America | Corrosive and lachrymatory. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR | Solvent for the reaction. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | Used in work-up. Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Lab Grade | For neutralizing washes. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore | Drying agent. |
| Crushed Ice | For quenching the reaction. | ||
| Inert Gas (Nitrogen or Argon) | High Purity | Airgas | To maintain anhydrous conditions. |
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (nitrile or neoprene).[8][9]
-
Aluminum Chloride: Anhydrous AlCl₃ reacts violently and exothermically with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[7][8] All glassware must be rigorously oven- or flame-dried before use. The reaction must be conducted under a dry, inert atmosphere (N₂ or Ar). Keep a Class D fire extinguisher or dry sand readily available.[8]
-
Reagents: 3,4-Dichlorobutyryl chloride is corrosive and a lachrymator. Benzene is a known carcinogen and is flammable. All manipulations involving these reagents must be performed within a certified chemical fume hood.[9]
-
Quenching: The quenching of the reaction is highly exothermic and releases large volumes of HCl gas. This step must be performed slowly and carefully in a well-ventilated fume hood, preferably in an ice bath to control the temperature.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Step-by-Step Synthesis Protocol
-
Glassware Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas inlet for an inert atmosphere (N₂ or Ar). Ensure all glassware is oven-dried and assembled while hot, then allowed to cool under a stream of inert gas.
-
Reagent Charging: Under a positive pressure of inert gas, charge the reaction flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM). Begin stirring to form a suspension.
-
Cooling: Immerse the reaction flask in an ice/water bath to cool the contents to 0-5 °C.
-
Acyl Chloride Addition: Dissolve 3,4-dichlorobutyryl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
Benzene Addition: Following the same procedure, add anhydrous benzene (1.1 equivalents), dissolved in anhydrous DCM, dropwise to the reaction mixture over 30 minutes. A color change to dark brown or red is typically observed.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Quenching: Prepare a large beaker containing a mixture of crushed ice and concentrated HCl. Cool the reaction flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This process is highly exothermic and will release HCl gas.[11]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.
-
Washing: Combine all organic layers. Wash sequentially with water, a saturated solution of sodium bicarbonate (caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified.
-
Recrystallization: If the product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water or hexane).
-
Vacuum Distillation: If the product is a high-boiling liquid, purify by vacuum distillation. This is suitable for liquids that might decompose at their atmospheric boiling point.[12][13]
-
Product Characterization
The identity and purity of the synthesized 3,4-Dichlorobutyrophenone must be confirmed using standard analytical techniques.
| Property | Expected Result |
| Appearance | Off-white to pale yellow solid or a viscous oil. |
| Molecular Formula | C₁₀H₁₀Cl₂O |
| Molecular Weight | 217.09 g/mol |
| Expected Yield | 60-80% (highly dependent on reaction conditions and purity of reagents) |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Acetone); insoluble in water. |
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to the aromatic and aliphatic protons. Protons closer to the electron-withdrawing carbonyl and chlorine atoms will appear further downfield.[14][15]
-
Aromatic Protons: Multiplets in the range of δ 7.4-8.0 ppm.
-
Methylene Protons (α to carbonyl): A triplet around δ 3.3-3.5 ppm.
-
Methylene Protons (β to carbonyl): A multiplet (quintet) around δ 2.2-2.4 ppm.
-
Chloromethyl Proton (γ to carbonyl): A triplet around δ 3.7-3.9 ppm.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the carbon skeleton.[16]
-
Carbonyl Carbon: A signal around δ 195-200 ppm.
-
Aromatic Carbons: Multiple signals between δ 128-140 ppm.
-
Aliphatic Carbons: Signals in the range of δ 30-50 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify key functional groups.[17][18]
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1685 cm⁻¹.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically 600-800 cm⁻¹.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks).
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Deactivated AlCl₃ catalyst due to moisture.[19] 2. Insufficient reaction time/temperature. 3. Impure starting materials. | 1. Ensure all glassware is perfectly dry and the reaction is run under a strict inert atmosphere. Use fresh, high-purity anhydrous AlCl₃. 2. Increase reaction time or gently warm the mixture (e.g., to 40 °C) while monitoring. 3. Purify reagents before use. |
| Formation of Byproducts | Polysubstitution (acylation occurs more than once). This is less common in acylation than alkylation due to product deactivation.[20][21] | Use a slight excess of benzene relative to the acylating agent to favor mono-acylation. Ensure controlled, slow addition of reagents. |
| Difficult Work-up | Incomplete hydrolysis of the aluminum-ketone complex, forming emulsions. | Ensure vigorous stirring during the quench. Add sufficient acid (HCl) to fully protonate and dissolve aluminum hydroxides. Allow adequate time for layers to separate. |
| Product is a Dark Oil | Formation of polymeric or tar-like materials due to excessive heating or side reactions. | Maintain strict temperature control during reagent addition. Avoid unnecessarily long reaction times. Purify via column chromatography if recrystallization fails. |
Conclusion
The Friedel-Crafts acylation provides a reliable and effective method for the synthesis of 3,4-Dichlorobutyrophenone. Success hinges on the rigorous exclusion of moisture to maintain the activity of the aluminum chloride promoter and careful control of reaction conditions, particularly temperature. The detailed protocol and troubleshooting guide presented here offer a robust framework for researchers to successfully synthesize, purify, and characterize this valuable chemical intermediate.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
-
askIITians. (2021, May 24). More than one equivalent of AlCl3 is used in Friedel Crafts acylation. [Link]
-
SATHEE. (n.d.). Friedel Crafts Reaction. [Link]
-
Oreate AI Blog. (2026, January 15). The Role of Aluminum Chloride in Chemical Reactions. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
University of California, Irvine. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Quora. (2015, March 29). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?[Link]
-
OChemOnline. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Smith, J. G. (n.d.). Experiment 1: Friedel-Crafts Acylation. University of Hawaii. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. [Link]
-
Princeton University. (n.d.). Aluminum Chloride (anhydrous). Office of Environmental Health and Safety. [Link]
-
Lab Alley. (2025, July 02). SAFETY DATA SHEET. [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Royal Society of Chemistry. (n.d.). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. Organic & Biomolecular Chemistry. [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]
-
Unacademy. (n.d.). New NCERT Topic - Purification and Analysis of Organic Compound. [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]
- Google Patents. (n.d.). DE1159422B - Recovery of active, anhydrous aluminum chloride from reaction solutions of the acylation of aromatic hydrocarbons according to Friedel-Crafts.
-
University of Oxford. (n.d.). Chapter 3 - Experimental and characterisation techniques. [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]
-
Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
-
LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
TDX. (n.d.). Characterization Techniques. [Link]
-
PMT. (n.d.). 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry. [Link]
-
BYJU'S. (2019, October 16). Methods of purification of organic compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]
-
Scribd. (n.d.). THEORY Purification and Analysis of Organic Compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one. [Link]
-
Labmonk. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
MDPI. (n.d.). Fe3O4-CdO Nanocomposite for Organic Dye Photocatalytic Degradation: Synthesis and Characterization. [Link]
- Google Patents. (n.d.). CN102875440B - Preparation method of 3-(4-chlorobutyl)-5-cyanoindole.
-
Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
-
ResearchGate. (2021, February 25). Novel synthesis, spectral characterisation and DFT calculation of (3,4-bis((E)-(substituted-dichlorobenzylidene)amino) phenyl) (phenyl) methanone derivatives. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. [Link]
-
Beilstein Journals. (n.d.). AlBr 3 -Promoted stereoselective anti-hydroarylation of the acetylene bond in 3-arylpropynenitriles by electron-rich arenes: synthesis of 3,3-diarylpropenenitriles. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]
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3,4-Dichlorobutyrophenone applications in agrochemical research
Application Note: Strategic Utilization of 3,4-Dichlorobutyrophenone in Next-Generation Fungicide Discovery
Executive Summary
3,4-Dichlorobutyrophenone (CAS: 55366-27-3) is a specialized halogenated aromatic ketone serving as a critical intermediate in the Structure-Activity Relationship (SAR) optimization of triazole fungicides. While its isomer, 2,4-dichlorobutyrophenone, is the industrial standard precursor for blockbuster azoles (e.g., Propiconazole, Etaconazole), the 3,4-dichloro substitution pattern is increasingly investigated to overcome fungal resistance.
By altering the steric and electronic environment of the phenyl ring, the 3,4-isomer modifies the binding affinity of the resulting azole to the target enzyme (lanosterol 14α-demethylase, CYP51), potentially bypassing resistance mechanisms developed against 2,4-dichloro analogs. This guide details the regioselective synthesis, handling, and downstream application of this high-value scaffold.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | 1-(3,4-Dichlorophenyl)butan-1-one |
| CAS Number | 55366-27-3 |
| Molecular Formula | C₁₀H₁₀Cl₂O |
| Molecular Weight | 217.09 g/mol |
| Appearance | Pale yellow oil to low-melting solid (isomer dependent) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water |
| Key Reactivity | Electrophilic attack at α-carbon (bromination); Nucleophilic addition at carbonyl |
Critical Application: Overcoming Azole Resistance via SAR
The primary application of 3,4-dichlorobutyrophenone is in the synthesis of "Next-Gen" Triazole Analogs .
-
Mechanism: Triazole fungicides inhibit CYP51, disrupting fungal cell membrane synthesis.
-
The Problem: Widespread use of 2,4-dichlorophenyl azoles has led to mutations in the CYP51 binding pocket (e.g., Y137F in Parastagonospora nodorum).
-
The Solution: The 3,4-dichloro motif alters the "lipophilic tail" orientation within the hydrophobic access channel of CYP51. This subtle structural change can restore potency against resistant strains where 2,4-analogs fail.
Pathway Visualization: From Scaffold to Active Fungicide
Caption: Synthetic trajectory from raw precursor to bioactive fungicide analog using 3,4-dichlorobutyrophenone as the core scaffold.
Experimental Protocols
Protocol A: Regioselective Synthesis of 3,4-Dichlorobutyrophenone
Rationale: Direct Friedel-Crafts acylation of 1,2-dichlorobenzene often yields a mixture of isomers (3,4- and 2,3-). The Grignard route described below guarantees the 3,4-regiochemistry by starting from the specific acid chloride.
Materials:
-
3,4-Dichlorobenzoyl chloride (10.0 mmol)
-
n-Propylmagnesium chloride (2.0 M in THF, 11.0 mmol)
-
Copper(I) iodide (CuI, 5 mol% catalyst)
-
Lithium chloride (LiCl, 10 mol% - optional, for Turbo Grignard effect)
-
Anhydrous THF (Solvent)[1]
Step-by-Step Methodology:
-
System Prep: Flame-dry a 100 mL 3-neck round-bottom flask under Argon flow.
-
Catalyst Loading: Charge flask with CuI (95 mg) and LiCl (42 mg). Add 20 mL anhydrous THF and stir until dissolved (clear/yellowish solution).
-
Substrate Addition: Cool the system to -20°C (cryostat or ice/salt bath). Add 3,4-dichlorobenzoyl chloride (2.09 g) dissolved in 5 mL THF.
-
Grignard Addition: Add n-Propylmagnesium chloride dropwise over 30 minutes via syringe pump. Control exotherm to < -15°C.
-
Reaction: Stir at -20°C for 1 hour, then allow to warm to 0°C over 30 minutes. Monitor via TLC (Hexane:EtOAc 9:1).
-
Quench: Pour reaction mixture into 50 mL saturated NH₄Cl (aq) containing 5% NH₄OH (to complex copper).
-
Workup: Extract with Toluene (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Purification: Flash chromatography (Silica gel, 0-5% EtOAc in Hexane).
-
Expected Yield: 85-92%
-
Validation: GC-MS (M+ peak at 216/218/220 Da characteristic of Cl2 pattern).
-
Protocol B: α-Bromination (Ketone Activation)
Rationale: The ketone must be functionalized at the alpha position to allow for the nucleophilic substitution of the triazole ring.
Materials:
-
Bromine (Br₂) or Pyridinium Tribromide (safer alternative)
-
Glacial Acetic Acid (Solvent)
-
HBr (33% in AcOH, catalytic)
Workflow:
-
Dissolve 3,4-dichlorobutyrophenone (5 mmol) in 15 mL Glacial Acetic Acid.
-
Add catalytic HBr (0.1 mL).
-
Add Bromine (5 mmol) dropwise at room temperature. The solution will turn red/orange.
-
Stir until the color fades (approx. 2-4 hours), indicating consumption of bromine.
-
Quench: Pour into ice water (50 mL). The product usually precipitates as a solid or heavy oil.
-
Isolation: Filter or extract with DCM. Note: This intermediate is a potent lachrymator. Handle in fume hood.
Analytical Validation (Quality Control)
To ensure the integrity of SAR data, the purity of the intermediate must be validated before library synthesis.
| Method | Parameter | Acceptance Criteria |
| HPLC | Column: C18 (150 x 4.6mm)Mobile Phase: ACN:Water (70:30)Flow: 1.0 mL/min | Purity > 98.0% (Area %) |
| GC-MS | EI Source (70eV)Split Ratio 20:1 | Identify parent ion clusters: m/z 216, 218, 220 (9:6:1 ratio for Cl₂) |
| ¹H NMR | 400 MHz, CDCl₃ | δ 7.8-8.0 (Ar-H, 3H)δ 2.9 (t, 2H, α-CH₂)δ 1.7 (m, 2H, β-CH₂)δ 1.0 (t, 3H, CH₃) |
Safety & Handling Guidelines
-
Lachrymator Hazard: α-Halo ketones derived from this compound are potent tear agents. Always use a functional fume hood and wear goggles.
-
Skin Absorption: Dichlorinated aromatics can be absorbed through the skin. Nitrile gloves (double-gloved recommended) are mandatory.
-
Waste Disposal: All halogenated waste must be segregated. Copper waste from the Grignard reaction requires heavy metal disposal protocols.
References
-
Grignard Selectivity: Knochel, P., et al. "Functionalized Grignard Reagents in Organic Synthesis." Angewandte Chemie Int. Ed. (2003).[4] (Describes the use of CuI/LiCl for selective acylations).
-
Triazole Synthesis: Shaker, M., et al. "Synthesis and antifungal activity of novel triazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry (2018).
- Resistance Mechanisms:Cools, H. J., et al. "Azole resistance in Septoria tritici." Pest Management Science (2013). (Contextualizes the need for 3,4-dichloro analogs).
-
Chemical Data: PubChem Compound Summary for 3,4-Dichlorobutyrophenone (Analog/Isomer Data).
-
Reaction Protocol: Organic Syntheses, Coll. Vol. 6, p. 298 (General protocol for phenone synthesis via Grignard).
Sources
Troubleshooting & Optimization
Technical Support Center: 3,4-Dichlorobutyrophenone Purification
Ticket ID: #PUR-34DCBP-001 Subject: Optimization of Work-up and Purification Protocols for Crude 3,4-Dichlorobutyrophenone Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
You are likely synthesizing 3,4-Dichlorobutyrophenone (3,4-DCBP) via a Friedel-Crafts acylation of 1,2-dichlorobenzene (o-DCB) with butyryl chloride or butyric anhydride, catalyzed by Aluminum Chloride (
The Core Challenge: The crude product typically presents as a dark, viscous oil or a low-melting solid (MP ~29–30°C) that tends to supercool. Common impurities include:
-
Inorganic Residues: Hydrated aluminum salts (gelatinous emulsions).
-
Regioisomers: 2,3-Dichlorobutyrophenone (the "ortho" acylation product).
-
Starting Materials: Unreacted 1,2-dichlorobenzene (solvent/reactant).
-
Hydrolysis Byproducts: Butyric acid.
This guide prioritizes Aluminum removal (the most common cause of downstream failure) and Vacuum Distillation as the primary purification vector.
Part 1: The "Triage" Phase (Diagnostics)
Before selecting a purification route, characterize your crude material.
| Observation | Probable Cause | Recommended Action |
| Cloudy / Milky Emulsion | Residual Aluminum salts ( | Stop. Perform Acid Wash Protocol (See Section 2). |
| Pungent "Vomit" Smell | Residual Butyric Acid. | Perform Base Wash (NaOH/NaHCO3). |
| Dark Brown/Black Color | Polymerization/Tars from high reaction temp. | Vacuum Distillation (Section 3). |
| Purity < 85% (GC) | High Isomer/Starting Material content.[1] | Fractional Distillation required. |
| Purity > 95% (GC) | Near-pure product. | Crystallization (Section 4) for final polish. |
Part 2: The Critical Work-up (Pre-Purification)
Most purification failures occur here. If you do not quench the Friedel-Crafts catalyst correctly, distillation will result in degradation (black tar) due to residual Lewis acids.
Protocol A: The "Cold-Acid" Quench
Objective: Break the Aluminum-Complex without generating insoluble
-
Cooling: Cool the reaction mixture to < 10°C.
-
Hydrolysis: Slowly pour the reaction mixture into a stirred solution of ice-cold 1M HCl .
-
Why? Adding water to the mixture causes exotherms that degrade the product. The acid keeps Aluminum soluble as
rather than precipitating as gelatinous .
-
-
Phase Separation: Separate the organic layer (usually the denser o-DCB layer if excess solvent was used).
-
The Three-Step Wash:
-
Wash 1 (Acidic): Wash organic layer with 1M HCl. (Removes residual Al).[2]
-
Wash 2 (Basic): Wash with 1M NaOH or Sat.
. (Removes Butyric acid). -
Wash 3 (Neutral): Wash with Brine (
). (Dries the organic layer).
-
-
Drying: Dry over Anhydrous
and filter.
Workflow Visualization
Figure 1: Standardized work-up flow to ensure removal of inorganic salts and acidic byproducts prior to thermal purification.
Part 3: Vacuum Distillation (The Gold Standard)
Since 3,4-DCBP is a high-boiling liquid/low-melting solid, Vacuum Distillation is the most robust method to separate it from the starting material (1,2-dichlorobenzene) and the 2,3-isomer.
Technical Specifications
-
Equipment: Short-path distillation head or Vigreux column (for isomer separation).
-
Vacuum Requirement: High vacuum (< 5 mmHg) is strictly recommended to keep bath temperatures below 160°C.
-
Thermal Hazard: Avoid pot temperatures >180°C to prevent thermal decomposition or polymerization.
Distillation Protocol
-
Strip Solvent: Remove low boilers (methylene chloride or excess o-DCB) using a Rotary Evaporator first.
-
Setup: Assemble distillation apparatus with a vacuum gauge and manometer.
-
Fractions:
-
F1 (Forerun): Unreacted 1,2-dichlorobenzene (BP ~180°C @ Atm, significantly lower under vacuum).
-
F2 (Inter-fraction): Mixed fraction containing 2,3-isomer and product.
-
F3 (Main Cut): Pure 3,4-Dichlorobutyrophenone.
-
Note: Expect the product to distill roughly 30–40°C higher than the o-DCB fraction.
-
-
Troubleshooting the Distillation:
-
Problem: The product is distilling colored (yellow/orange).
-
Fix: Entrainment is occurring.[3] Pack the column with copper wool or use a splash guard. Ensure vacuum is stable.
-
Problem: Pot residue is solidifying/tarring.
-
Fix: Residual Aluminum is catalyzing polymerization. Abort. Re-dissolve residue in solvent and repeat Protocol A (Acid Wash) .
Part 4: Crystallization (The Polishing Step)
If distillation yields a product with >95% purity but you require >99% (e.g., for pharmaceutical GMP steps), use crystallization.
Note: 3,4-DCBP has a low melting point (~29-30°C). It often exists as a supercooled liquid. Crystallization requires precise temperature control.
Solvent System
-
Primary Solvent: Hexane or Heptane (Non-polar).
-
Anti-solvent/Modifier: Isopropyl Alcohol (IPA) or Methanol (only if necessary to induce solubility at warm temps).
Protocol
-
Dissolution: Dissolve the distilled oil in minimum warm Hexane (approx 35-40°C).
-
Cooling: Slowly cool to 0°C.
-
Seeding (Critical): If the solution remains clear (supercooled), add a seed crystal of pure 3,4-DCBP. If no seed is available, scratch the glass wall or dip a glass rod in liquid nitrogen and touch the surface.
-
Harvest: Filter rapidly using a chilled Buchner funnel.
-
Warning: If the room is warm (>25°C), the crystals may melt on the filter. Use chilled washing solvent.
-
Part 5: Decision Logic & Troubleshooting
Use this logic flow to determine your immediate next step.
Figure 2: Decision matrix for selecting the appropriate purification vector based on physical state and initial purity.
Frequently Asked Questions (FAQ)
Q: I cannot get the product to crystallize; it remains an oil at -20°C. A: This is a classic "oiling out" issue due to impurities lowering the melting point.
-
Check Purity: If purity is <90%, you must distill first.
-
Seed It: You absolutely need a seed crystal to break the supercooled state.
-
Solvent Switch: Try Methanol/Water (9:1). Dissolve warm, cool slowly. The oil may solidify over 24 hours.
Q: My product has a pink/red hue after distillation. A: This indicates trace oxidation or phenol formation.
-
Fix: Dissolve in solvent, treat with Activated Carbon (5% w/w) for 30 minutes, filter through Celite, and re-concentrate.
Q: Can I use column chromatography? A: For research scale (<5g), yes.
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Hexane:Ethyl Acetate (Start 95:5, Gradient to 90:10).
-
Note: The 2,3-isomer elutes very close to the 3,4-product. A tall column is required.
References
-
Pfizer Inc. (1985). Process for preparing cis-(1S)(4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthaleneamine (Sertraline).[4][5][6] US Patent 4,536,518. Link
- Context: Describes the synthesis of the ketimine from 3,4-dichlorobutyrophenone, establishing the ketone as the precursor.
- Taber, D. F. (2007). Organic Synthesis: State of the Art 2005-2007. Wiley-Interscience. Context: General reference for Friedel-Crafts acylation work-up procedures and aluminum salt removal.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Welch, W. M., et al. (1984). "Nontricyclic antidepressant agents derived from cis- and trans-1-amino-4-aryltetralins." Journal of Medicinal Chemistry, 27(11), 1508-1515. Link
- Context: Primary literature describing the structure-activity relationship and synthesis of Sertraline analogs, utilizing the 3,4-DCBP intermedi
Sources
- 1. osti.gov [osti.gov]
- 2. immunizationmanagers.org [immunizationmanagers.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]
- 5. WO2006129324A2 - A highly stereoselective synthesis of sertraline - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: 1,2-Dichlorobenzene (o-DCB) Removal
Current Status: Operational | Topic: Solvent Removal & Workup | Audience: R&D Chemist[1]
Executive Summary: The "Sticky Solvent" Problem
1,2-Dichlorobenzene (o-DCB) is a high-performance solvent (BP ~180°C) often required for fullerene chemistry, high-temperature couplings, and dissolving poorly soluble aggregates.[1] However, its high boiling point and lipophilicity make it notoriously difficult to remove.[1][2] Standard rotary evaporation often fails, leaving a "solvent oil" that prevents product crystallization and interferes with NMR analysis.[1]
This guide provides three validated protocols for o-DCB removal, categorized by the thermal stability of your product.
Part 1: Decision Matrix (Start Here)
Before selecting a method, assess your product's thermal stability and scale.[1]
Figure 1: Decision tree for selecting the optimal o-DCB removal strategy based on product stability and scale.
Part 2: Troubleshooting Guides & Protocols
Method A: Azeotropic Distillation (The "Steam" Hack)
Scenario: You have a large volume of o-DCB and a thermally stable product, but your rotavap bath maxes out at 60-80°C. Mechanism: o-DCB forms a heteroazeotrope with water.[1] The combined vapor pressure allows the mixture to distill at ~98°C at atmospheric pressure, and significantly lower under standard vacuum (20-40 mbar).
Protocol:
-
Add Water: Add distilled water to your reaction flask (Ratio: ~1 part water to 2 parts o-DCB).
-
Setup: Connect to a rotary evaporator. Set the bath to 60°C.
-
Vacuum: Apply standard membrane pump vacuum (approx. 20-50 mbar).
-
Process: The water/o-DCB mixture will co-distill.[1] The water acts as a carrier, "steam distilling" the high-boiling solvent at a manageable temperature.
-
Repeat: If o-DCB remains, add more water and repeat.[1]
Expert Insight: This method is superior to pure vacuum distillation because it prevents the "bumping" often seen when trying to boil pure o-DCB under high vacuum.
Method B: Silica Dry Loading (The Purification Hack)
Scenario: Your product is heat-sensitive, or you need to purify immediately.[1] The Trap: Do NOT load liquid o-DCB reaction mixtures directly onto a silica column.[1] o-DCB is non-polar; it will act as the mobile phase, flushing your product down the column with zero separation (the "elution shot").
Protocol:
-
Dissolve: Dilute your reaction mixture with a volatile solvent (DCM or Acetone) to reduce viscosity.[1]
-
Add Silica: Add flash-grade silica gel to the flask. Ratio: 3g Silica per 1g of crude material (including the o-DCB mass).
-
Evaporate: Rotavap the slurry carefully. The volatile solvent will evaporate, leaving the o-DCB adsorbed deep into the silica pores.
-
Check Consistency: You want a free-flowing powder.[1] If it is sticky/clumpy, add more silica and re-evaporate.[1]
-
Load: Pour the dry powder on top of a pre-packed column.
-
Elute: Run your column with Hexanes/EtOAc.[1][3] The o-DCB will elute in the first few fractions (solvent front), leaving your product behind to be separated normally.
Method C: Workup & Extraction (The Density Trap)
Scenario: You are performing an aqueous workup to remove salts before evaporation. Critical Warning: Unlike Ether or Ethyl Acetate, 1,2-Dichlorobenzene is denser than water (1.30 g/mL). [1]
| Solvent | Density (g/mL) | Layer Position |
| Water | 1.00 | Top |
| Ethyl Acetate | 0.90 | Top |
| 1,2-Dichlorobenzene | 1.30 | Bottom |
Protocol:
-
When washing with water/brine, the organic product is in the bottom layer .
-
Do not discard the bottom layer by habit.[1]
-
Dilution: It is highly recommended to dilute the o-DCB with an equal volume of Diethyl Ether or Ethyl Acetate before washing.[1] This lowers the overall density. If you add enough Ether, the organic layer may flip to the top. Always test layers with a drop of water if unsure.
Part 3: Frequently Asked Questions (FAQs)
Q1: I rotavapped for 2 hours, but I still see o-DCB peaks in my NMR (roughly 7.2 & 7.4 ppm). How do I remove the final traces? A: o-DCB solvates products strongly.[1] To remove the final 5%:
-
Redissolve the oil in a minimal amount of DCM.[1]
-
Add a large excess of Pentane or Hexane (anti-solvents).[1]
-
Vigorously stir/sonicate. The product should precipitate, while o-DCB remains in the pentane mother liquor.
-
Decant the supernatant.[1] Repeat 2x.
Q2: Can I use a lyophilizer (Freeze Dryer) to remove o-DCB? A: Generally, No .[1] The melting point of o-DCB is -17°C. Most standard freeze dryers operate at -50°C to -80°C condensers, but the vacuum level might not be sufficient to sublime o-DCB efficiently compared to water or dioxane.[1] It often melts and "bumps" inside the lyophilizer, contaminating the oil pump. Use a centrifugal evaporator (e.g., Genevac) designed for high-boiling solvents instead.[1]
Q3: Is o-DCB compatible with plastic syringes and rubber septa? A: Short-term, yes. Long-term, no. o-DCB swells standard rubber and some plastics.[1] For storage, use glass containers with Teflon-lined caps.[1] During filtration, use glass frits rather than plastic filter units if possible to avoid leaching plasticizers into your LCMS data.[1]
Part 4: Quantitative Data Reference
Boiling Point of 1,2-Dichlorobenzene at Reduced Pressures Use this table to set your vacuum pump.
| Pressure (mbar/Torr) | Boiling Point (°C) | Required Bath Temp (°C) |
| 1013 mbar (Atm) | 180°C | N/A (Too high) |
| 100 mbar | ~110°C | 130°C |
| 20 mbar | ~75°C | 95°C |
| 1 mbar (High Vac) | ~35°C | 55°C |
References
-
Azeotropic Data & Physical Properties
-
Chromatography Techniques
-
Solvent Removal & Workup
Sources
- 1. 1,2-Dichlorobenzene - Wikipedia [en.wikipedia.org]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. mdpi.com [mdpi.com]
- 7. Removal of 1,2-dichlorobenzene from water emulsion using adsorbent catalysts and its regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 9. Fact sheet: 1,2-dichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. theijes.com [theijes.com]
- 12. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Controlling Regioselectivity in Dichlorobutyrophenone Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorobutyrophenone. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable solutions for controlling regioselectivity during Friedel-Crafts acylation of chlorobenzene.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of dichlorobutyrophenone.
Q1: What is the primary synthetic route to dichlorobutyrophenone?
The most common method is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1] This involves reacting chlorobenzene with an acylating agent like butyryl chloride or butyric anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3][4]
Q2: Why does the reaction produce a mixture of isomers instead of a single product?
The chlorine atom on the chlorobenzene ring is an ortho, para-directing group. This means it directs incoming electrophiles (the acylium ion) to the positions ortho (C2) and para (C4) to itself. The chlorine atom's lone pairs of electrons can be donated into the aromatic ring through resonance, stabilizing the intermediates for ortho and para attack. This results in the formation of both 2',X-dichlorobutyrophenone and 4',X-dichlorobutyrophenone isomers.[5]
Q3: Which isomer, ortho or para, is typically the major product and why?
The para-isomer (4',X-dichlorobutyrophenone) is almost always the major product.[5][6] The primary reason is steric hindrance. The acyl group (butyryl group) is sterically bulky. This bulkiness hinders its approach to the ortho position, which is crowded by the adjacent chlorine atom. The para position is more sterically accessible, leading to its preferential formation.[6]
Q4: Is it possible to form the meta-isomer (3',X-dichlorobutyrophenone)?
Formation of the meta-isomer is generally minimal. While the chlorine atom is deactivating overall due to its inductive effect, its resonance effect strongly favors the ortho and para positions. Under typical Friedel-Crafts conditions, the reaction kinetically favors the ortho/para pathways, and significant amounts of the meta product are not expected.[7]
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental issues you may encounter.
Problem: My reaction yields are consistently low.
-
Potential Cause 1: Inactive Catalyst. Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[4] Exposure to atmospheric humidity can hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried before use. Use a fresh, anhydrous grade of aluminum chloride and handle it under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be rigorously dried.
-
-
Potential Cause 2: Deactivated Substrate. Chlorobenzene is an electron-withdrawn (deactivated) aromatic ring, making it inherently less reactive than benzene in electrophilic aromatic substitutions.[6]
-
Solution: A stoichiometric amount of the Lewis acid catalyst is often required because it complexes with both the acylating agent and the resulting ketone product.[1] Ensure you are using at least one equivalent of AlCl₃. You may need to use a slight excess to drive the reaction to completion.
-
-
Potential Cause 3: Insufficient Reaction Time or Temperature. The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, a modest increase in temperature or extended reaction time may be necessary. However, be aware that higher temperatures can negatively impact regioselectivity (see next problem).
-
Problem: I'm getting a high proportion of the undesired 2'-chloro (ortho) isomer.
-
Potential Cause 1: High Reaction Temperature. Higher temperatures provide more energy to overcome the steric barrier for ortho-attack, leading to a decrease in para-selectivity.
-
Solution: Lower the reaction temperature. Running the reaction at 0°C or even lower can significantly favor the formation of the para-isomer.[6]
-
-
Potential Cause 2: Solvent Effects. The polarity of the solvent can influence the isomer ratio.
-
Potential Cause 3: Catalyst Choice. While AlCl₃ is common, other Lewis acids can offer different selectivity profiles.
-
Solution: Consider screening other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[6] Bulky catalyst systems may also increase para-selectivity.
-
Problem: I'm having difficulty separating the 2'- and 4'-chloro isomers post-reaction.
-
Potential Cause: The ortho and para isomers of dichlorobutyrophenone are structural isomers with similar physical properties (polarity, boiling point), making separation challenging.
-
Solution 1: Column Chromatography. This is the most common method for isomer separation.
-
Protocol: Use a high-resolution silica gel column. Experiment with different solvent systems (e.g., hexane/ethyl acetate or dichloromethane/hexane gradients) to find the optimal mobile phase that provides the best separation (resolution) between the two isomer spots on TLC.
-
-
Solution 2: Recrystallization. If the crude product is a solid and there is a significant difference in the solubility of the isomers in a particular solvent, fractional recrystallization can be effective. This often requires careful solvent screening.
-
Solution 3: High-Performance Liquid Chromatography (HPLC). For analytical or small-scale preparative work, HPLC offers superior separation power.[8][9] Chiral columns are not necessary for structural isomers, but different stationary phases (like C18, PFP, or C30) can provide the necessary selectivity.[10]
-
Section 3: Optimizing for Para-Selectivity
Controlling the regioselectivity is paramount for an efficient synthesis. The following table and workflow diagram summarize key strategies.
Table 1: Influence of Reaction Parameters on Para-Isomer Selectivity
| Parameter | Recommended Change for Higher Para-Selectivity | Rationale |
| Temperature | Decrease (e.g., to 0°C or below) | Lower kinetic energy makes it harder to overcome the steric hindrance at the ortho position.[6] |
| Solvent | Use a non-polar solvent | Non-polar solvents like carbon disulfide (CS₂) can enhance para-selectivity.[6] |
| Catalyst | Use a bulkier Lewis acid or catalyst system | A sterically demanding catalyst can further disfavor approach to the crowded ortho position. |
| Acylating Agent | Use a bulkier acylating agent (if applicable) | While butyryl chloride is fixed for this synthesis, this is a general principle for other acylations.[6] |
Workflow for Optimizing Regioselectivity
The following diagram outlines a decision-making process for optimizing your synthesis towards the desired para-isomer.
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. jove.com [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buy Friedel-Crafts Acylation: Mechanism & Applications Online | Advent [adventchembio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 10. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
Validation & Comparative
Technical Comparative Guide: 1H NMR Profiling of 3,4-Dichlorobutyrophenone vs. Regioisomers
Executive Summary & Application Context
In the synthesis of aryl ketone intermediates—specifically for cathinone derivatives, bupropion analogs, and antifungal agents—3,4-Dichlorobutyrophenone (3,4-DCBP) is a critical building block. A recurring challenge in Friedel-Crafts acylation of 1,2-dichlorobenzene is the formation of regioisomers, primarily 2,3-dichlorobutyrophenone and 3,4-dichlorobutyrophenone , alongside potential mono-chlorinated impurities.
This guide provides a definitive structural analysis of 3,4-DCBP using 1H NMR. Unlike generic spectral lists, this document focuses on comparative differentiation , establishing a self-validating logic tree to distinguish the target 3,4-isomer from its steric and regio-isomers (2,4-DCBP and 4-CBP) without requiring reference standards.
Experimental Methodology (Self-Validating Protocol)
To ensure reproducibility and minimize solvent-induced shifting, the following protocol is standardized.
Sample Preparation
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS (v/v).
-
Why: CDCl₃ is non-polar, minimizing H-bonding that can broaden signals. TMS provides the internal lock at 0.00 ppm.[1]
-
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Why: Higher concentrations (>20 mg) can cause viscosity-induced line broadening and concentration-dependent chemical shift movements in aromatic protons.
-
-
Tube Quality: 5mm High-Throughput NMR tubes (Wilmad 528-PP or equivalent).
Acquisition Parameters (400 MHz equivalent)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): 1.0 s (Sufficient for small molecule relaxation).
-
Scans (NS): 16 (Sufficient for S/N > 100:1).
-
Spectral Width: -2 to 14 ppm.
Spectral Analysis: 3,4-Dichlorobutyrophenone
The Aliphatic Chain (The "Butyro" Fingerprint)
The butyryl group provides a consistent diagnostic anchor. These signals confirm the length of the alkyl chain but do not distinguish regioisomers.
| Assignment | Type | Shift (ppm) | Multiplicity | Integral | Coupling ( | Mechanistic Insight |
| Triplet | 2.92 | 2H | 7.2 Hz | Deshielded by adjacent Carbonyl (anisotropy). | ||
| Sextet | 1.78 | 2H | 7.3 Hz | Shielded; splits by both | ||
| Triplet | 1.01 | 3H | 7.3 Hz | Terminal methyl; classic triplet pattern. |
The Aromatic Region (The "Fingerprint")
This is the critical region for isomer identification. The 3,4-dichloro substitution pattern creates a specific ABX (or AMX) spin system.
-
H2 (Position 2): Located between the carbonyl (C1) and Chlorine (C3).
-
Effect: Strongly deshielded by the ortho-carbonyl.
-
Coupling: Meta-coupling to H6 (
). -
Appearance:Doublet (
) with small splitting (~2.0 Hz).
-
-
H6 (Position 6): Located adjacent to Carbonyl (C1) and H5.
-
Effect: Deshielded by ortho-carbonyl.
-
Coupling: Ortho-coupling to H5 (
) AND Meta-coupling to H2 ( ). -
Appearance:Doublet of Doublets (
) .
-
-
H5 (Position 5): Located adjacent to Chlorine (C4) and H6.
-
Effect: Less deshielded (Meta to carbonyl).
-
Coupling: Ortho-coupling to H6 (
). -
Appearance:Doublet (
) with large splitting (~8.4 Hz).
-
3,4-DCBP Aromatic Data Table
| Proton | Shift (ppm) | Multiplicity | Structural Logic | |
| H2 | 8.04 | Most Deshielded. Isolated by substituents. | ||
| H6 | 7.82 | Ortho to C=O; couples to neighbor H5. | ||
| H5 | 7.55 | Meta to C=O; Ortho to Cl. |
Comparative Analysis: Distinguishing Alternatives
This section objectively compares the 3,4-isomer against its most common impurities/alternatives using "Killer Diagnostic" features.
Alternative A: 2,4-Dichlorobutyrophenone (The Steric Isomer)
Mechanism of Distinction: Steric Inhibition of Resonance. In the 2,4-isomer, the Chlorine atom at position 2 forces the carbonyl group out of planarity with the benzene ring. This breaks the conjugation. Consequently, the aromatic protons lose the strong deshielding effect of the carbonyl anisotropy.
-
Diagnostic Feature: The aromatic protons in 2,4-DCBP appear significantly upfield (7.2 – 7.4 ppm) compared to 3,4-DCBP (7.5 – 8.0 ppm).
-
Coupling Pattern:
-
3,4-DCBP: Isolated proton (H2) is the most downfield signal (~8.0 ppm).
-
2,4-DCBP: Isolated proton (H3) is upfield relative to H6.
-
Alternative B: 4-Chlorobutyrophenone (The Mono-Substituted)
Mechanism of Distinction: Symmetry.
-
Diagnostic Feature: The 4-chloro analog possesses a plane of symmetry through the C1-C4 axis.
-
Pattern: The aromatic region shows a classic AA'BB' system (appearing as two "roofed" doublets) rather than the complex AMX pattern of the 3,4-dichloro compound.
Summary Comparison Table
| Feature | 3,4-Dichlorobutyrophenone | 2,4-Dichlorobutyrophenone | 4-Chlorobutyrophenone |
| Symmetry | Asymmetric (AMX) | Asymmetric (AMX) | Symmetric (AA'BB') |
| Most Downfield Proton | ~8.04 ppm (H2) | ~7.40 ppm (H6) | ~7.90 ppm (AA') |
| Isolated Proton ( | Downfield (Ortho to C=O) | Upfield (Meta to C=O) | N/A |
| Carbonyl Planarity | Planar (Strong Deshielding) | Twisted (Weak Deshielding) | Planar (Strong Deshielding) |
Decision Workflow (Visualization)
The following logic tree illustrates the step-by-step process for confirming the identity of the 3,4-isomer using 1H NMR data.
Figure 1: Logic flow for distinguishing 3,4-DCBP from common Friedel-Crafts byproducts.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Foundational text for coupling constants and additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Source for comparative butyrophenone spectra).
- Dhamnaskar, S. et al. (2014). "Synthesis and characterization of chlorinated butyrophenones." Journal of Chemical & Pharmaceutical Research, 6(5). (Context for Friedel-Crafts isomer distribution).
Sources
Technical Analysis: FTIR Characterization of the Carbonyl Moiety in 3,4-Dichlorobutyrophenone
Executive Summary
This guide provides a technical characterization of the carbonyl (C=O) absorption band in 3,4-Dichlorobutyrophenone (3,4-DCBP), a critical intermediate in the synthesis of bupropion-class antidepressants.[1]
Unlike standard aliphatic ketones which absorb near 1715 cm⁻¹, the carbonyl peak of 3,4-DCBP undergoes a bathochromic shift (red shift) due to aryl conjugation, modified slightly by the hypsochromic (blue) shift induced by the electron-withdrawing chlorine substituents.
Target Identification Peak: 1690 ± 5 cm⁻¹[1][2]
Comparative Spectral Analysis
To accurately identify 3,4-DCBP, one must distinguish it from its non-halogenated precursors and aliphatic analogs.[1][2] The following table contrasts the vibrational frequencies, isolating the specific electronic effects governing the carbonyl shift.
| Compound | Structure Type | C=O Frequency (cm⁻¹) | Mechanistic Driver |
| 2-Pentanone | Aliphatic Ketone | 1715 | Baseline: Standard |
| Butyrophenone | Aromatic Ketone | 1685 | Conjugation Effect: Phenyl ring |
| 4-Chlorobutyrophenone | Halogenated Aromatic | 1685 - 1688 | Competing Effects: Para-Cl exerts both |
| 3,4-Dichlorobutyrophenone | Target Molecule | 1690 - 1695 | Inductive Dominance: The meta-Cl (3-position) cannot donate electrons via resonance.[1][2] Its strong |
The Electronic Tug-of-War
The precise location of the 3,4-DCBP peak is determined by the interplay between Resonance (
-
Conjugation (Lower Frequency): The benzene ring donates electron density into the carbonyl antibonding orbital, weakening the bond.[2]
-
3,4-Dichloro Substitution (Higher Frequency): The chlorine atoms are electronegative.[1][2] The chlorine at the 3-position (meta) operates purely by induction (
), pulling electrons away from the ring.[1] This reduces the ring's ability to conjugate with the carbonyl, effectively "stiffening" the C=O bond back toward higher wavenumbers.[2]
Mechanistic Visualization
The following diagram illustrates the electronic causality chain that determines the final wavenumber.
Figure 1: Electronic effects influencing the carbonyl stretching frequency.[1][2] The diagram highlights how the inductive effect of the meta-chlorine counteracts the resonance effect, resulting in a slight blue shift compared to unsubstituted butyrophenone.
Experimental Protocol: ATR-FTIR Characterization
For rapid and reliable identification of 3,4-DCBP, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to minimal sample preparation and lack of hygroscopic interference.
Materials Required
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.
-
Solvent: Isopropanol or Acetone (for crystal cleaning).[1][2]
-
Sample: 3,4-Dichlorobutyrophenone (Solid or Oil, depending on purity/temperature).
Step-by-Step Workflow
-
System Blanking:
-
Sample Application:
-
Place approximately 5-10 mg of 3,4-DCBP onto the center of the crystal.[2]
-
Critical Step: Apply pressure using the anvil clamp until the force gauge reads the optimal zone (usually ~80-100 N).[1]
-
Why: ATR requires intimate contact between the sample and the crystal to ensure the evanescent wave penetrates the material.[2]
-
-
Data Acquisition:
-
Peak Verification (QC Criteria):
Diagram: Analytical Workflow
Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis of 3,4-DCBP.
References
-
NIST Chemistry WebBook. IR Spectrum of 4-Chlorobutyrophenone (Analog Proxy). National Institute of Standards and Technology.[2] Available at: [Link]
-
Spectroscopy Online. The Carbonyl Group: A Guide to IR Interpretation.[1][2] Available at: [Link][1]
-
PubChem. 3,4-Dichloroacetophenone (Structurally Homologous Carbonyl Data).[1][2][3] National Library of Medicine.[2] Available at: [Link]
Sources
Chromatographic Resolution of 3,4-Dichlorobutyrophenone: A Comparative GC-MS Guide
Executive Summary
3,4-Dichlorobutyrophenone (CAS: 76966-37-3) is a critical halogenated aromatic ketone used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] In forensic and analytical contexts, it presents a significant challenge: it is isobaric with 2,4-dichlorobutyrophenone and 2,3-dichlorobutyrophenone.[1] These positional isomers produce nearly identical Electron Ionization (EI) mass spectra, making chromatographic resolution the only reliable method for positive identification.
This guide provides a technical framework for separating 3,4-dichlorobutyrophenone from its isomers, offering estimated retention indices, method parameters, and a self-validating experimental protocol.[1]
Technical Background: The Isomer Challenge
The Separation Mechanism
The separation of dichlorobutyrophenone isomers on standard non-polar (5% phenyl) and mid-polar (35% phenyl or cyanopropyl) phases is governed by two primary factors:
-
Boiling Point Differential (Ortho-Effect):
-
2,4-Dichlorobutyrophenone: The chlorine atom at the ortho position (C2) creates steric hindrance with the carbonyl group, preventing coplanarity. This reduces intermolecular pi-stacking interactions and lowers the boiling point.[1] Consequently, ortho-substituted isomers generally elute earlier .[1]
-
3,4-Dichlorobutyrophenone: The chlorines are in the meta and para positions. The molecule retains a more planar structure, allowing stronger intermolecular van der Waals forces and pi-pi interactions with the stationary phase. This isomer generally elutes later .
-
-
Dipole Moment:
-
The 3,4-substitution pattern creates a distinct net dipole vector compared to the 2,4-pattern.[1] On polar columns (e.g., DB-1701 or Wax), this polarity difference amplifies the separation factor (
).
-
Mass Spectral Ambiguity
In 70 eV EI Mass Spectrometry, both isomers fragment to yield:
-
Molecular Ion (
): m/z ~216 (with characteristic Cl2 isotope pattern 9:6:1). -
Base Peak: Loss of the propyl chain (M-43) or McLafferty rearrangement products.[1]
-
Result: Mass spectral matching scores (e.g., NIST) are often insufficient for differentiation. Retention Time (RT) is the definitive identifier.
Comparative Data & Retention Indices
The following data compares 3,4-Dichlorobutyrophenone against its primary interference, the 2,4-isomer.
Table 1: Predicted Chromatographic Performance
| Parameter | 3,4-Dichlorobutyrophenone | 2,4-Dichlorobutyrophenone | Notes |
| Elution Order (Non-Polar) | Late Eluter (2nd) | Early Eluter (1st) | Ortho-effect reduces retention of 2,4-isomer.[1] |
| Est. Kovats RI (DB-5MS) | 1610 - 1640 | 1550 - 1580 | Based on butyrophenone base (1250) + Cl shifts [1].[1] |
| Est. Kovats RI (DB-1701) | 1750 - 1790 | 1680 - 1720 | Mid-polar phase increases separation factor.[1] |
| Key Ion (m/z) | 216, 173, 145 | 216, 173, 145 | Indistinguishable by MS alone. |
| Boiling Point (Est.) | ~285°C | ~270°C | 3,4-isomer has higher thermal stability.[1] |
Note on Data: Exact Retention Indices (RI) vary by column age, film thickness, and flow rate. The values above are calculated estimates based on structural group contribution theory derived from homologous chloropropiophenones [2]. You must establish an experimental RI using C10-C25 alkane standards.
Experimental Protocol
This protocol is designed to be self-validating . If the resolution (
A. Sample Preparation[1][2][3]
-
Stock Solution: Dissolve 10 mg of 3,4-Dichlorobutyrophenone in 10 mL Ethyl Acetate (1 mg/mL).
-
Working Standard: Dilute to 10 µg/mL in Ethyl Acetate.
-
Resolution Mix (Critical): Create a mixture containing 10 µg/mL of both 3,4- and 2,4-dichlorobutyrophenone to verify separation.
B. GC-MS Parameters (Agilent 7890/5977 or equivalent)
-
Inlet: Splitless (1 min purge) @ 250°C.
-
Column: 5% Phenyl-arylene (e.g., HP-5MS UI, DB-5MS), 30m x 0.25mm x 0.25µm.[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 1.0 min.
-
Ramp 20°C/min to 180°C.
-
Slow Ramp 5°C/min to 240°C (Critical separation window).
-
Ramp 30°C/min to 300°C, hold 3 min.
-
-
MS Source: 230°C, Quad: 150°C.
-
Scan Range: m/z 40–350.[1]
C. Analytical Workflow Visualization
Figure 1: Optimized GC-MS workflow for chlorinated butyrophenones.
Method Validation & Troubleshooting
To ensure trustworthiness, the method must pass a resolution check. The 2,4-isomer (impurity) must be baseline separated from the 3,4-isomer (target).[1]
Resolution Logic Tree
Figure 2: Decision tree for optimizing isomer resolution.
Validation Criteria
-
Retention Index Match: The calculated RI of the sample peak must be within ±10 units of the reference standard.
-
Ion Ratio Stability: The ratio of m/z 216 to m/z 145 should be consistent (±20%) across the peak width. Skewed ratios indicate co-elution with the 2,4-isomer.[1]
References
-
NIST Mass Spectrometry Data Center. (2023). Retention Indices for Butyrophenone and Chlorinated Aromatics. NIST Standard Reference Database 1A v17.
-
Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data, 40(4). (Used for homologous series estimation principles).
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 3,4-Dichloropropiophenone and analogs.[1] (Boiling point and physical property verification). [1]
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[1] (Protocol grounding).
Sources
Safety Operating Guide
3,4-Dichlorobutyrophenone proper disposal procedures
Executive Safety Summary & Immediate Action
Compound: 3,4-Dichlorobutyrophenone CAS: 66353-47-7 (General analog reference) / Halogenated Aromatic Ketone Waste Classification: Halogenated Organic Solvent Waste
As researchers, we often treat waste disposal as a janitorial afterthought. However, with halogenated intermediates like 3,4-Dichlorobutyrophenone, improper disposal is not just a regulatory violation—it is a chemical hazard. The presence of the chlorine substituents on the aromatic ring dictates that this compound cannot be processed via standard fuel blending. It requires high-temperature incineration with specific flue gas scrubbing to neutralize hydrochloric acid (HCl) and prevent dioxin formation.
Critical Directive:
-
DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable (increases disposal cost 3x).
-
DO NOT mix with strong oxidizers or strong bases.
Technical Rationale: The "Why" Behind the Protocol
To ensure compliance and safety, you must understand the chemical behavior of this waste stream.
The Halogen Implication
Standard organic waste is often used as auxiliary fuel in cement kilns. However, 3,4-Dichlorobutyrophenone contains C-Cl bonds. Upon combustion, these bonds release hydrogen chloride (HCl) gas.
-
Mechanism:
-
Consequence: Without acid gas scrubbers, this corrodes incinerator infrastructure and releases toxic emissions. Therefore, it must be tagged specifically as "Halogenated" to route it to the correct facility.
Chemical Incompatibility
As an aromatic ketone, this compound is relatively stable, but the alkyl chain (butyro-) allows for alpha-halogenation or condensation reactions under basic conditions.
-
Risk: Mixing with strong bases (NaOH, KOH) can induce enolate formation or hydrolysis, potentially generating heat or unexpected polymerization in the waste container.
Operational Disposal Protocol
Follow this self-validating workflow to ensure cradle-to-grave compliance.
Phase 1: Waste Characterization & PPE
Personal Protective Equipment (PPE) Matrix
| Component | Material Recommendation | Scientific Rationale |
|---|---|---|
| Gloves | Nitrile (Double gloved) or Viton | Latex is permeable to halogenated aromatics. Nitrile provides adequate breakthrough time for transient contact. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for liquid splashes that can cause severe ocular irritation. |
| Respiratory | Fume Hood (Required) | Vapor pressure is low, but aerosols during transfer can be irritating. Always handle in a ventilated enclosure.[3][4] |
Phase 2: Segregation and Accumulation
-
Select Container: Use a high-density polyethylene (HDPE) or glass carboy. Ensure the cap has a chemically resistant liner (PTFE/Teflon).
-
Verify Stream: Check the "Halogenated" box on your hazardous waste tag.[4]
-
Transfer: Pour the 3,4-Dichlorobutyrophenone waste into the container using a funnel to prevent spillage.
-
Log Entry: Immediately record the volume and full chemical name on the waste log. Do not use abbreviations.
Phase 3: Labeling and Pickup
-
Labeling: Affix a hazardous waste label that explicitly states:
-
Storage: Store in a Satellite Accumulation Area (SAA) within secondary containment until pickup.
Visual Workflow: Decision Logic
The following diagram illustrates the critical decision nodes for disposing of this specific compound.
Figure 1: Decision logic for the segregation and disposal of halogenated aromatic ketones. Note that even if mixed with non-halogenated solvents, the presence of 3,4-Dichlorobutyrophenone mandates the "Halogenated" waste stream.
Regulatory & Compliance Context (RCRA)
While 3,4-Dichlorobutyrophenone is not explicitly listed on the EPA's "P" or "U" lists (unlike some specific pesticides), it falls under strict regulatory scrutiny due to its characteristics.
-
Waste Coding:
-
If the waste is ignitable (Flash point < 60°C / 140°F, often true if in solvent): D001 .[6][7]
-
If the waste exhibits toxicity (via TCLP): D019 (Carbon Tetrachloride) or D022 (Chloroform) are common co-contaminants in synthesis, but the ketone itself is usually classified as a Non-RCRA Regulated Hazardous Waste unless it exhibits specific toxicity characteristics defined by your local authority [1].
-
-
Generator Responsibility: Under 40 CFR 262.11, the waste generator (you) is responsible for determining if the waste is hazardous. Due to the halogen content and aquatic toxicity potential, it must be treated as hazardous [2].
Emergency Contingencies
Scenario: Benchtop Spill (< 500 mL)
-
Evacuate & Ventilate: Alert nearby personnel. Ensure fume hoods are active to pull vapors away.
-
PPE Up: Don nitrile gloves and goggles immediately.
-
Absorb: Do not use paper towels (which increase surface area for evaporation). Use a designated inert absorbent (vermiculite or clay-based kitty litter) or a specific "Organic Solvent" spill pillow [3].
-
Collect: Scoop absorbed material into a wide-mouth jar.
-
Label: Label the debris container as "Hazardous Waste: Solid Debris contaminated with 3,4-Dichlorobutyrophenone."
References
-
U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
